6-Methoxypyridine-2,3-diamine dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-methoxypyridine-2,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.2ClH/c1-10-5-3-2-4(7)6(8)9-5;;/h2-3H,7H2,1H3,(H2,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTXXPTXSCLIIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30240917 | |
| Record name | 6-Methoxy-2,3-pyridinediamine HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30240917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94166-62-8 | |
| Record name | 6-Methoxy-2,3-pyridinediamine HCl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094166628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxy-2,3-pyridinediamine HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30240917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxypyridine-2,3-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIAMINO-6-METHOXYPYRIDINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I60KKO0GSO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
6-Methoxypyridine-2,3-diamine dihydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 6-Methoxypyridine-2,3-diamine dihydrochloride, a pyridine derivative with applications in medicinal chemistry and as a dye intermediate.[1] It details the compound's chemical structure, physicochemical properties, synthesis protocols, and its role in biological pathways.
Chemical Structure and Properties
This compound is the hydrochloride salt form of 6-Methoxypyridine-2,3-diamine. The dihydrochloride salt enhances its stability and solubility in aqueous solutions.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 94166-62-8 | [2][3] |
| Molecular Formula | C₆H₁₁Cl₂N₃O | [2][4] |
| Molecular Weight | 212.08 g/mol | [2] |
| IUPAC Name | 6-methoxypyridine-2,3-diamine;dihydrochloride | [5][6] |
| Synonyms | 2,3-Pyridinediamine, 6-methoxy-, dihydrochloride; 6-Methoxy-2,3-pyridinediamine HCl | [4][7] |
| Melting Point | 167-171 °C; 211-213 °C | [2] |
| Boiling Point | 321.7 °C at 760 mmHg (for free base) | [8] |
| Appearance | Pale-yellow to yellow-brown solid | [9] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [2][9] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a multi-step process. A common and commercially viable route involves the reduction of a nitropyridine precursor.[10]
Synthesis Workflow:
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocols:
Step 1: Methoxylation of 2-Amino-6-chloro-3-nitropyridine The synthesis begins with the methoxylation of 2-amino-6-chloro-3-nitropyridine.[10] This reaction is typically carried out using sodium methoxide in a polar solvent like methanol.[10] The methoxy group substitutes the chlorine atom at the 6-position of the pyridine ring to yield 2-amino-6-methoxy-3-nitropyridine.[10]
Step 2: Reduction of 2-Amino-6-methoxy-3-nitropyridine The nitro group of 2-amino-6-methoxy-3-nitropyridine is then reduced to an amino group to form the target diamine.[10] A preferred method involves metallic reduction in an aqueous acidic medium.[10]
-
Protocol Example:
-
2-Amino-6-methoxy-3-nitropyridine (0.147 mole) is dissolved in concentrated hydrochloric acid (150.0 ml).
-
The solution is cooled to 15 °C.
-
Stannous chloride dihydrate (0.294 mole) is added slowly to the reaction mixture.
-
The reaction mass is heated to 35-40 °C and stirred for 5-6 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to 20 °C and stirred for one hour.
-
The resulting precipitate, 2,3-diamino-6-methoxypyridine dihydrochloride, is collected by filtration and dried. A typical yield is around 86.4% with a purity of >99% by HPLC.
-
Step 3: Neutralization to Obtain Free Base (Optional) To obtain the free base, the dihydrochloride salt is neutralized.[10]
-
Protocol Example:
-
2,3-Diamino-6-methoxypyridine dihydrochloride (0.117 mole) is suspended in water (50.0 ml).
-
The mixture is cooled to 15 °C.
-
The pH is adjusted to 7.0-8.0 using a base, such as 25% aqueous ammonia solution.
-
The separated precipitate is stirred for 30 minutes and then collected by filtration.
-
After drying under vacuum, 2,3-diamino-6-methoxypyridine is obtained with a typical yield of 92.0%.
-
Spectroscopic Data
¹H NMR Spectroscopy:
The proton NMR spectrum provides characteristic signals for the protons of the free base, 2,3-diamino-6-methoxypyridine.
-
¹H NMR (DMSO-d₆) δ: 3.67 ppm (s, 3H, —OCH₃), 7.47–7.49 (d, 1H), 6.01–6.11 (d, 1H).
Applications in Research and Drug Development
6-Methoxypyridine-2,3-diamine and its derivatives are valuable building blocks in organic synthesis and medicinal chemistry.
a) Dye Intermediate: The compound serves as an intermediate in the synthesis of dyes.[1] Its diamino-substituted pyridine structure allows for further chemical modifications to produce colored compounds.
b) Gamma-Secretase Modulation: Derivatives of methoxypyridine have been investigated as gamma-secretase modulators (GSMs) for their potential therapeutic role in Alzheimer's disease.[11][12] Gamma-secretase is an enzyme involved in the production of amyloid-beta (Aβ) peptides, particularly the neurotoxic Aβ42 isoform.
The introduction of a methoxypyridine motif into certain molecular scaffolds has been shown to improve the activity in reducing Aβ42 production and enhance drug-like properties, such as solubility and the ability to cross the blood-brain barrier (BBB).[11][12]
Logical Pathway for Gamma-Secretase Modulation:
Caption: Role of methoxypyridine derivatives as gamma-secretase modulators.
References
- 1. 2,3-Diamino-6-Methoxyl pyridine HCl-Special Chemicals-Product-SUNTTON (CHINA) CO.,LIMITED [sunttoncn.com]
- 2. 2,3-Diamino-6-methoxypyridine dihydrochloride CAS#: 94166-62-8 [chemicalbook.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pschemicals.com [pschemicals.com]
- 5. 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride | C7H13Cl2N3O | CID 5743759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-Diamino-6-methoxypyridine | C6H9N3O | CID 3023920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. 6-methoxypyridine-2,3-diamine;dihydrochloride94166-62-8,Purity98%_Beijing Wisdom Chemicals Co., Ltd [molbase.com]
- 9. 2,3-DIAMINO-6-METHOXYPYRIDINE HCL | 1159824-73-3 [sigmaaldrich.com]
- 10. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 11. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Characteristics of 6-Methoxypyridine-2,3-diamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical characteristics of 6-Methoxypyridine-2,3-diamine dihydrochloride. The information presented herein is compiled from publicly available scientific literature and chemical databases.
Chemical Identity and Properties
This compound is a pyridine derivative. The presence of amino and methoxy functional groups on the pyridine ring makes it a versatile molecule in organic synthesis and a key component in certain industrial applications.
Table 1: General and Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 94166-62-8 | [2] |
| Molecular Formula | C₆H₁₁Cl₂N₃O | [1] |
| Molecular Weight | 212.08 g/mol | [1] |
| Appearance | White to pale-yellow or yellow-brown solid | |
| Melting Point | 167-171 °C | |
| 211-213 °C | ||
| Boiling Point | Not available | |
| Aqueous Solubility | > 100 g/L | |
| pKa | Not available |
Spectral Data
Detailed experimental spectral data for this compound is limited in publicly accessible literature. The following provides available data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectral Data
| Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| DMSO-d₆ | 3.67 | s | 3H | -OCH₃ |
| 6.01-6.11 | d | 1H | Pyridine ring H | |
| 7.47-7.49 | d | 1H | Pyridine ring H |
Note: Further detailed assignment of protons on the pyridine ring requires more comprehensive spectral analysis.
¹³C NMR, IR, and Mass Spectrometry Data
Synthesis
This compound can be synthesized via the reduction of an appropriate nitro-substituted pyridine precursor.
Synthesis Workflow
Caption: Synthesis of this compound.
Experimental Protocols
The following are generalized experimental protocols for the determination of key physicochemical properties. These should be adapted and optimized for the specific compound and available laboratory equipment.
Melting Point Determination (Capillary Method)
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Loading: A capillary tube, sealed at one end, is filled with the powdered sample to a height of 2-3 mm.
-
Measurement: The loaded capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a steady rate. As the melting point is approached, the rate of heating is reduced to approximately 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Aqueous Solubility Determination (Shake-Flask Method)
-
Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed in grams per liter (g/L) or moles per liter (mol/L).
pKa Determination (Potentiometric Titration)
-
Solution Preparation: A precise weight of this compound is dissolved in a known volume of deionized water.
-
Titration Setup: The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, known increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa value(s) can be determined from the pH at the half-equivalence point(s).
Biological Activity and Signaling Pathways
The primary documented application of this compound is as a precursor in oxidative hair dye formulations. In this context, it reacts with a coupling agent in the presence of an oxidizing agent (e.g., hydrogen peroxide) to form larger dye molecules within the hair shaft.
While some methoxypyridine derivatives have been investigated for various biological activities, specific studies detailing the mechanism of action or the effects of this compound on cellular signaling pathways are not available in the current body of scientific literature. Therefore, a diagram of a specific signaling pathway involving this compound cannot be provided at this time. Research into its potential biological targets and mechanisms of action could be a valuable area for future investigation.[3][4]
Safety Information
For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be followed when handling this compound.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride | 83732-72-3 | Benchchem [benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis pathway for 6-Methoxypyridine-2,3-diamine dihydrochloride from 2-amino-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust and efficient two-step synthesis pathway for 6-Methoxypyridine-2,3-diamine dihydrochloride, a key intermediate in pharmaceutical and chemical research. The synthesis commences with the readily available starting material, 2-amino-6-chloro-3-nitropyridine. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthesis pathway to aid in its successful implementation.
Synthesis Pathway Overview
The synthesis proceeds in two distinct steps:
-
Methoxylation: The initial step involves the nucleophilic substitution of the chloro group in 2-amino-6-chloro-3-nitropyridine with a methoxy group. This is achieved by reacting the starting material with sodium methoxide in methanol to yield 2-amino-6-methoxy-3-nitropyridine.[1]
-
Reduction: The subsequent step is the reduction of the nitro group of 2-amino-6-methoxy-3-nitropyridine to an amino group, and the concurrent formation of the dihydrochloride salt. This transformation is effectively carried out using a metal reducing agent in an acidic medium, yielding the final product, this compound.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis pathway.
| Step | Reaction | Starting Material | Product | Reagents | Yield | Purity (HPLC) |
| 1 | Methoxylation | 2-amino-6-chloro-3-nitropyridine | 2-amino-6-methoxy-3-nitropyridine | Sodium methoxide, Methanol | 86.5% | 99.0% |
| 2 | Reduction | 2-amino-6-methoxy-3-nitropyridine | This compound | Stannous chloride dihydrate, Conc. HCl | - | - |
Note: The yield for the second step is not explicitly quantified in the provided source material.
Experimental Protocols
Step 1: Synthesis of 2-amino-6-methoxy-3-nitropyridine
Materials:
-
2-amino-6-chloro-3-nitropyridine (0.144 mole, 25.0 g)
-
Sodium methoxide (1.05 molar equivalents)
-
Methanol
-
Water
Procedure:
-
Prepare a solution of sodium methoxide in methanol.
-
To this solution, add 25.0 g of 2-amino-6-chloro-3-nitropyridine (0.144 mole) while maintaining the temperature at 15°C using external cooling.[1]
-
Heat the resulting mixture to 25°-30°C and maintain this temperature for 4-5 hours with constant stirring.[1]
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, pour the reaction mixture into water.[1]
-
Filter the precipitate that forms and wash it with water.
-
Dry the solid to obtain 2-amino-6-methoxy-3-nitropyridine. The expected yield is approximately 21.0 g (86.5%) with an HPLC purity of 99.0%.[1]
Step 2: Synthesis of this compound
Materials:
-
2-amino-6-methoxy-3-nitropyridine
-
Stannous chloride dihydrate
-
Concentrated hydrochloric acid
Procedure:
-
The reduction of 2-amino-6-methoxy-3-nitropyridine is carried out using a metal reducing agent in a polar proton-donating solvent. Preferred reagents are iron, tin, zinc, tin chloride, zinc chloride, or tin chloride dihydrate in the presence of concentrated hydrochloric acid.[1]
-
A highly preferred method involves the use of stannous chloride dihydrate in concentrated hydrochloric acid at a temperature of 35°-40°C.[1]
-
After the reduction is complete, cool the reaction mixture.
-
The product, this compound, can be collected by filtration or extraction, with filtration being the preferred method.[1]
Synthesis Pathway Diagram
The following diagram illustrates the two-step synthesis of this compound from 2-amino-6-chloro-3-nitropyridine.
Caption: Two-step synthesis of this compound.
References
6-Methoxypyridine-2,3-diamine dihydrochloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Methoxypyridine-2,3-diamine dihydrochloride, including its chemical properties, synthesis, and known applications. This document is intended for professionals in research and development who require detailed technical information on this compound.
Core Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 94166-62-8 |
| Molecular Formula | C₆H₁₁Cl₂N₃O |
| Molecular Weight | 212.08 g/mol |
Chemical Synthesis
The synthesis of this compound can be achieved through a multi-step process, as outlined in various patents. A common pathway involves the reduction of a nitropyridine precursor.
Synthesis Workflow
Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of Methoxypyridine Diamine Derivatives in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core mechanisms by which methoxypyridine diamine derivatives exert their biological effects, with a particular focus on their role as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This document provides a comprehensive overview of their quantitative biological activities, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows involved.
Core Mechanism of Action: Dual Inhibition of the PI3K/AKT/mTOR Signaling Pathway
A significant class of methoxypyridine diamine derivatives, specifically sulfonamide methoxypyridine compounds, have been identified as potent dual inhibitors of PI3K and mTOR.[1][2] This signaling cascade is a critical regulator of numerous cellular functions, including proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent occurrence in various cancers, making it a prime target for therapeutic intervention.[1]
These derivatives have been shown to exhibit strong inhibitory activity against both PI3Kα and mTOR kinases.[1] The dual inhibition is significant as it can circumvent the feedback activation of AKT that often occurs when only mTOR is inhibited.[3] By simultaneously blocking both PI3K and mTOR, these compounds can more effectively shut down the entire signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Quantitative Biological Activity
The biological efficacy of these methoxypyridine diamine derivatives has been quantified through various in vitro assays. The following table summarizes the inhibitory concentrations (IC50) of a particularly potent derivative, compound 22c , against key molecular targets and cancer cell lines.[1]
| Compound | Target/Cell Line | IC50 (nM) |
| 22c | PI3Kα | 0.22 |
| mTOR | 23 | |
| MCF-7 (Breast Cancer) | 130 | |
| HCT-116 (Colon Cancer) | 20 |
Signaling Pathway and Point of Inhibition
The PI3K/AKT/mTOR pathway is a complex cascade initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 acts as a second messenger, recruiting and activating AKT. Activated AKT then phosphorylates a variety of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth. Methoxypyridine diamine derivatives intervene at the initial and a downstream stage of this pathway by inhibiting both PI3K and mTOR.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of methoxypyridine diamine derivatives.
PI3K/mTOR Kinase Inhibition Assay
This assay quantifies the enzymatic activity of PI3K and mTOR in the presence of the inhibitor.
-
Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate (e.g., PIP2 for PI3K). The ADP is then converted to ATP, which is detected via a luciferase-based reaction that produces a luminescent signal. The intensity of the signal is inversely proportional to the kinase activity.
-
Protocol:
-
Prepare a reaction buffer containing the kinase (PI3Kα or mTOR), the substrate, and varying concentrations of the methoxypyridine diamine derivative.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and add a reagent to deplete the remaining ATP.
-
Add a second reagent to convert the ADP produced to ATP.
-
Add a luciferase/luciferin mixture to detect the newly synthesized ATP.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Anti-Proliferation Assay (MTT Assay)
This assay determines the effect of the compounds on the viability and proliferation of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[4]
-
Protocol:
-
Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the methoxypyridine diamine derivative for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[5]
-
Measure the absorbance of the solution at a specific wavelength (typically between 570 and 600 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Western Blot Analysis for AKT Phosphorylation
This technique is used to detect the phosphorylation status of AKT, a key downstream effector of PI3K, to confirm the mechanism of action within the cell.
-
Principle: Western blotting allows for the detection of specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (in this case, phosphorylated AKT and total AKT).
-
Protocol:
-
Treat cancer cells with the methoxypyridine diamine derivative for a specified time.
-
Lyse the cells to extract the proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total AKT as a loading control.
-
Quantify the band intensities to determine the relative level of AKT phosphorylation.
-
Experimental Workflow
The overall workflow for the synthesis and biological evaluation of these compounds follows a logical progression from chemical synthesis to detailed mechanistic studies.
Conclusion
Methoxypyridine diamine derivatives represent a promising class of compounds with potent and specific mechanisms of action within biological systems. Their ability to dually inhibit the PI3K and mTOR signaling pathways provides a strong rationale for their further development as anti-cancer therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance our understanding and application of these novel chemical entities.
References
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Potential applications of 6-Methoxypyridine-2,3-diamine as a protein degrader building block
Theoretical Framework
For Immediate Release
[City, State] – [Date] – As the field of targeted protein degradation (TPD) continues to rapidly evolve, the discovery of novel building blocks for the construction of proteolysis-targeting chimeras (PROTACs) and molecular glues is a critical area of research. This whitepaper explores the theoretical potential of 6-Methoxypyridine-2,3-diamine as a versatile scaffold for the development of new protein degraders, addressing a significant need for the expansion of the available chemical toolbox for researchers and drug development professionals.
While direct applications of 6-Methoxypyridine-2,3-diamine in published protein degrader research are not yet established, its inherent chemical functionalities present a compelling starting point for the rational design of novel E3 ligase ligands or target-binding warheads. The presence of vicinal diamines on a pyridine scaffold offers multiple avenues for chemical modification and the introduction of pharmacophoric features necessary for binding to E3 ligases or specific proteins of interest.
This technical guide provides a forward-looking perspective on how 6-Methoxypyridine-2,3-diamine could be leveraged in TPD. It serves as a resource for medicinal chemists and chemical biologists by outlining potential synthetic strategies, proposing screening cascades for the evaluation of novel derivatives, and discussing the broader implications for the design of next-generation protein degraders.
I. Introduction to Targeted Protein Degradation and the Need for Novel Building Blocks
Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2] PROTACs, a key technology in TPD, are heterobifunctional molecules composed of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3][4] By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[5]
The success of PROTACs is highly dependent on the availability of diverse and effective E3 ligase ligands and warheads.[6][7] Currently, the majority of PROTACs in development utilize ligands for a limited number of E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL).[8] The expansion of the E3 ligase toolbox is a major goal in the field, as it would allow for tissue-specific targeting, overcoming resistance mechanisms, and broadening the scope of degradable proteins.[9] This necessitates the exploration of novel chemical scaffolds that can be developed into new E3 ligase binders.
II. 6-Methoxypyridine-2,3-diamine: A Promising Scaffold
6-Methoxypyridine-2,3-diamine is a commercially available aromatic diamine with the molecular formula C₆H₉N₃O.[10] Its key structural features make it an attractive starting point for medicinal chemistry campaigns in TPD:
-
Vicinal Diamines: The 2,3-diamine substitution pattern on the pyridine ring provides two nucleophilic centers for chemical elaboration. This allows for the introduction of various substituents to explore structure-activity relationships (SAR) for binding to a biological target.
-
Pyridine Core: The pyridine ring is a common motif in many bioactive molecules and can participate in hydrogen bonding and π-stacking interactions within a protein's binding pocket.
-
Methoxy Group: The methoxy group at the 6-position can influence the electronic properties of the pyridine ring and can be a site for modification or interaction with a target protein.
While one chemical supplier has categorized 6-Methoxypyridine-2,3-diamine as a "Protein Degrader Building Block," there is currently no publicly available scientific literature or patent data to substantiate its direct use in this context.[11] Therefore, the following sections will outline a theoretical framework for its potential applications.
III. Potential Applications and Synthetic Strategies
A. Development of Novel E3 Ligase Ligands
The vicinal diamines of 6-Methoxypyridine-2,3-diamine can be envisioned as key pharmacophoric elements for binding to novel E3 ligases. A proposed workflow for developing derivatives of this scaffold as E3 ligase binders is outlined below.
Experimental Protocols:
-
General Synthetic Protocol for Derivatization:
-
Monoprotection: React 6-Methoxypyridine-2,3-diamine with one equivalent of a suitable protecting group (e.g., Boc-anhydride) in an appropriate solvent (e.g., dichloromethane) to selectively protect one of the amine functionalities.
-
Derivatization of the Free Amine: The remaining free amine can be functionalized through various reactions such as acylation, alkylation, or reductive amination to introduce a diverse set of chemical moieties.
-
Deprotection: Remove the protecting group under standard conditions (e.g., trifluoroacetic acid for Boc group removal).
-
Further Derivatization: The newly freed amine can be further modified if desired, or used as an attachment point for a linker in a future PROTAC synthesis.
-
B. Development of Novel Warheads for Target Proteins
The 6-Methoxypyridine-2,3-diamine scaffold could also serve as a foundation for the development of novel warheads that bind to specific target proteins. The derivatization strategy would be similar to that for E3 ligase ligands, but the screening process would be directed towards a protein of interest.
IV. Proposed Experimental Evaluation
Once a library of compounds derived from 6-Methoxypyridine-2,3-diamine is synthesized, a systematic evaluation is necessary to identify promising candidates.
Table 1: Proposed Assays for Evaluating Novel Protein Degrader Building Blocks
| Assay Type | Purpose | Methodology | Key Parameters |
| Binding Assays | To determine the binding affinity of the compound to the target protein or E3 ligase. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP), Time-Resolved Fluorescence Energy Transfer (TR-FRET) | Kd (dissociation constant) |
| Ternary Complex Formation | To assess the ability of a PROTAC to induce the formation of the target protein-PROTAC-E3 ligase complex. | TR-FRET, AlphaLISA, Co-immunoprecipitation | Ternary complex Kd, cooperativity (α) |
| Ubiquitination Assays | To confirm that the ternary complex formation leads to the ubiquitination of the target protein. | In vitro ubiquitination assays followed by Western blot analysis for poly-ubiquitin chains. | Ubiquitination levels |
| Protein Degradation Assays | To measure the extent of target protein degradation in cells. | Western blot, In-Cell Western, ELISA, Mass Spectrometry-based proteomics | DC50 (concentration for 50% degradation), Dmax (maximum degradation) |
| Cellular Viability Assays | To assess the cytotoxic effects of the compounds. | MTT assay, CellTiter-Glo | IC50 (concentration for 50% inhibition of cell growth) |
V. Signaling Pathways and Logical Relationships
The ultimate goal of a protein degrader is to eliminate a target protein and thereby modulate a specific signaling pathway implicated in a disease. The following diagram illustrates the general mechanism of action of a PROTAC.
VI. Conclusion and Future Directions
While the direct application of 6-Methoxypyridine-2,3-diamine as a protein degrader building block remains to be experimentally validated, its chemical structure holds significant promise for the development of novel therapeutics in the field of targeted protein degradation. The theoretical framework and proposed experimental workflows presented in this whitepaper are intended to stimulate further research into this and other under-explored chemical scaffolds. The discovery of new E3 ligase ligands and warheads is paramount to unlocking the full potential of TPD, and systematic exploration of novel building blocks like 6-Methoxypyridine-2,3-diamine will be a key driver of innovation in this exciting area of drug discovery.
References
- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones | Semantic Scholar [semanticscholar.org]
- 2. High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel approaches to targeted protein degradation technologies in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in-cell approach to evaluate E3 ligases for use in targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peer review in Identification of suitable target/E3 ligase pairs for PROTAC development using a rapamycin-induced proximity assay (RiPA) | eLife [elifesciences.org]
- 10. m.youtube.com [m.youtube.com]
- 11. news-medical.net [news-medical.net]
Spectroscopic and Synthetic Profile of 6-Methoxypyridine-2,3-diamine dihydrochloride: A Technical Guide
This technical guide provides an in-depth overview of the spectroscopic and synthetic data available for 6-Methoxypyridine-2,3-diamine dihydrochloride, a key intermediate in the chemical and cosmetic industries. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a consolidated resource for the characterization and synthesis of this compound.
Spectroscopic Data
A comprehensive compilation of experimental spectroscopic data for this compound is limited in publicly accessible literature. The following tables summarize the available and expected data.
Table 1: ¹H NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6-Methoxypyridine-2,3-diamine (Free Base) | DMSO-d₆ | 3.67 | s | 3H | -OCH₃ |
| 6.01-6.11 | d | 1H | Aromatic CH | ||
| 7.47-7.49 | d | 1H | Aromatic CH |
Table 2: ¹³C NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | - | Data not available in searched literature |
Note: Experimental ¹³C NMR data for this compound could not be located in the reviewed scientific literature and chemical databases.
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Sample Phase | Wavenumber (cm⁻¹) |
| This compound | - | Data not available in searched literature |
Note: Experimental IR spectroscopy data for this compound is not available in the searched literature.
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M+H]⁺ (Expected) | Key Fragments (m/z) |
| 6-Methoxypyridine-2,3-diamine (Free Base) | ESI | 140.08 | Not available |
| This compound | ESI | 140.08 (as free base) | Not available |
Note: The molecular weight of the free base is 139.16 g/mol , and the dihydrochloride salt is 212.08 g/mol . While a full mass spectrum is not available, the protonated molecule of the free base would be expected at m/z 140.08.
Experimental Protocols
Detailed experimental protocols for the acquisition of the above spectroscopic data for this specific compound are not available. Therefore, general methodologies are provided.
General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 5-10 mg of the analyte is typically dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
General Protocol for Infrared (IR) Spectroscopy
Infrared spectra are typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. For solid samples, the spectrum can be obtained by preparing a KBr (potassium bromide) pellet containing a small amount of the compound or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
General Protocol for Mass Spectrometry (MS)
Mass spectra can be acquired using various ionization techniques, with Electrospray Ionization (ESI) being common for polar molecules like the target compound. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer. The instrument is operated in positive ion mode to observe the protonated molecule [M+H]⁺.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, as detailed in US Patent US20060080790A1.[1] The overall workflow involves the methoxylation of a chlorinated pyridine precursor, followed by nitration and subsequent reduction.
Experimental Workflow: Synthesis of this compound
Caption: Synthesis workflow for this compound.
Detailed Synthesis Protocol
The synthesis is a two-step process starting from 2-amino-6-chloro-3-nitropyridine.[1]
Step 1: Synthesis of 2-amino-6-methoxy-3-nitropyridine
2-amino-6-chloro-3-nitropyridine is reacted with sodium methoxide in methanol. The reaction is typically carried out at a temperature between 10°C and 60°C. Upon completion, the reaction mixture is quenched with water to precipitate the product, 2-amino-6-methoxy-3-nitropyridine.[1]
Step 2: Synthesis of 2,3-diamino-6-methoxypyridine dihydrochloride
The intermediate, 2-amino-6-methoxy-3-nitropyridine, is then reduced to form the diamine. This reduction is achieved using a metal reducing agent, such as stannous chloride dihydrate, in the presence of concentrated hydrochloric acid. The reaction is typically heated to 35-40°C. After the reaction is complete, the mixture is cooled, and the product, 2,3-diamino-6-methoxypyridine dihydrochloride, is collected by filtration.[1]
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data relies on the logical relationship between the molecular structure and the observed signals.
Caption: Logical relationships in the spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to the Hazards and Safe Handling of 6-Methoxypyridine-2,3-diamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information for 6-Methoxypyridine-2,3-diamine dihydrochloride, a chemical compound utilized in research and development. Adherence to these guidelines is crucial to ensure a safe laboratory environment.
Section 1: Chemical Identification and Properties
-
IUPAC Name: 6-methoxypyridine-2,3-diamine;dihydrochloride[1]
-
CAS Number: 94166-62-8[2]
-
Molecular Formula: C₆H₉N₃O·2HCl[2]
-
Molecular Weight: 212.08 g/mol [2]
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1][2][3]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Hazard Pictograms:
-
Exclamation Mark
Section 3: Toxicological Data
The toxicological properties of this compound have not been exhaustively investigated. However, available data indicates potential health risks.
| Toxicity Data | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 650–813 mg/kg | Rodent |
Section 4: Safe Handling and Storage
Strict adherence to the following handling and storage protocols is mandatory to minimize exposure risk.
4.1 Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Facilities should be equipped with an eyewash station and a safety shower.[1]
4.2 Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][3]
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).[2]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[2]
4.3 Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust or fumes.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Minimize dust generation.[1]
4.4 Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials and sources of ignition.[1]
-
The compound is reported to be light-sensitive.[3]
Section 5: First-Aid Measures
In case of exposure, follow these first-aid procedures and seek immediate medical attention.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Section 6: Accidental Release and Disposal
6.1 Accidental Release:
-
Evacuate personnel from the area.
-
Wear appropriate PPE.
-
Avoid generating dust.
-
Carefully sweep or vacuum the spilled material into a suitable, labeled container for disposal.[3]
-
Do not let the product enter drains.[3]
6.2 Disposal:
-
Dispose of this chemical and its container in accordance with local, state, and federal regulations.[1]
-
Contact a licensed professional waste disposal service.
Section 7: Experimental Protocols and Workflows
While specific experimental protocols for this compound are not widely published, the following diagrams illustrate general safety workflows applicable when handling this and other hazardous chemicals.
References
Delving into Novel Gamma-Secretase Modulators: A Technical Guide to Methoxypyridine Scaffolds
For Immediate Release
A deep dive into the discovery and development of novel gamma-secretase modulators (GSMs) centered on a methoxypyridine scaffold reveals a promising avenue for therapeutic intervention in Alzheimer's disease. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core findings, including quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
The modulation of gamma-secretase, a critical enzyme in the production of amyloid-beta (Aβ) peptides, stands as a primary strategy in the quest for Alzheimer's disease therapeutics. Unlike gamma-secretase inhibitors (GSIs), which can cause toxicity by affecting other signaling pathways, GSMs allosterically modulate the enzyme to specifically reduce the production of the pathogenic Aβ42 peptide while increasing the formation of shorter, less amyloidogenic Aβ species.[1][2][3][4] The introduction of a methoxypyridine motif into GSM scaffolds has been shown to enhance potency, improve solubility, and confer favorable pharmacokinetic properties, making it a significant area of research.[5][6]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activities of key methoxypyridine-derived GSMs, providing a comparative look at their efficacy and properties.
Table 1: In Vitro Activity of Methoxypyridine-Derived GSMs
| Compound | Aβ42 IC50 (nM) | Aβ40 IC50 (nM) | Aβ38 EC50 (nM) | Reference |
| Compound 22d | 24 | >1000 | 110 | [6] |
| Compound 64 | 10 | 250 | 60 | [5][7] |
| Compound 2 | 4.1 | 80 | 18 | [3] |
| Compound 3 | 5.3 | 87 | 29 | [3] |
Table 2: In Vivo Pharmacodynamic Effects of Methoxypyridine-Derived GSMs in Tg2576 Mice
| Compound | Dose (mg/kg) | Route | Plasma Aβ42 Reduction (%) | Brain Aβ42 Reduction (%) | Reference |
| Compound 64 | 30 | p.o. | 45 | 35 | [5][7] |
| Compound 2 | 10 | p.o. | 78 | 54 | [3] |
| Compound 3 | 10 | p.o. | Not Reported | Not Reported | [3] |
Key Signaling Pathway
The canonical signaling pathway involving gamma-secretase is crucial for understanding the mechanism of action of GSMs. The enzyme is responsible for the intramembrane cleavage of several transmembrane proteins, most notably the Amyloid Precursor Protein (APP) and the Notch receptor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. escholarship.org [escholarship.org]
- 3. rupress.org [rupress.org]
- 4. Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application of 6-Methoxypyridine-2,3-diamine dihydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
6-Methoxypyridine-2,3-diamine dihydrochloride is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of fused pyridine scaffolds with significant therapeutic potential. Its vicinal diamine functionality allows for the construction of various heterocyclic rings, most notably imidazopyridines and pyrido[2,3-d]pyrimidines. These core structures are prevalent in a range of biologically active molecules, particularly as potent enzyme inhibitors in oncology.
Key Applications in Drug Discovery
The primary application of 6-Methoxypyridine-2,3-diamine and its analogs lies in the development of targeted cancer therapies. The resulting heterocyclic compounds have shown remarkable efficacy as inhibitors of key signaling proteins that are often dysregulated in cancer, such as Phosphoinositide 3-kinases (PI3Ks), mammalian Target of Rapamycin (mTOR), and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.
-
PI3K/mTOR Inhibitors: Derivatives of 6-Methoxypyridine-2,3-diamine are crucial intermediates in the synthesis of potent PI3K/mTOR dual inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1] Imidazopyridine-based compounds derived from this diamine have demonstrated nanomolar potency against PI3Kα, a key isoform in this pathway.[2]
-
PIM-1 Kinase Inhibitors: The diamine is also a precursor for the synthesis of pyrido[2,3-d]pyrimidine derivatives that act as potent inhibitors of PIM-1 kinase.[3] PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis, and its overexpression is associated with various malignancies. Inhibition of PIM-1 is a promising strategy for cancer treatment.[3]
Structure-Activity Relationships (SAR)
Systematic SAR studies on imidazopyridine derivatives have revealed that modifications at the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine core significantly influence their inhibitory activity against PI3Kα. For instance, the introduction of a morpholinyl amide substituent at the 2-position and various aryl groups at the 8-position through Suzuki coupling has led to the identification of compounds with nanomolar potency.[2][4]
Data Presentation
Table 1: Inhibitory Activity of Imidazopyridine Derivatives against PI3Kα
| Compound | PI3Kα IC50 (nM) | Antiproliferative Activity (T47D cells, IC50 in µM) | Antiproliferative Activity (MCF-7 cells, IC50 in µM) |
| Compound 35 | 150 | 7.9 | 9.4 |
| PIK-75 (Control) | - | - | - |
| Note: Data extracted from a study on 2,6,8-substituted Imidazo[1,2-a]pyridine derivatives.[2] |
Table 2: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against PIM-1 Kinase
| Compound | PIM-1 Kinase IC50 (nM) | Cytotoxicity (MCF-7 cells, IC50 in µM) | Cytotoxicity (HepG2 cells, IC50 in µM) |
| Compound 4 | 11.4 | 0.57 | 1.13 |
| Compound 10 | 17.2 | - | - |
| Compound 6 | 34.6 | - | - |
| Compound 11 | 21.4 | 1.31 | 0.99 |
| Staurosporine (Control) | 16.7 | - | - |
| Note: Data extracted from a study on novel bioactive pyrido[2,3-d]pyrimidine derivatives.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the preparation of the title compound from 2-amino-6-methoxy-3-nitropyridine.
Materials:
-
2-amino-6-methoxy-3-nitropyridine
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Dissolve 2-amino-6-methoxy-3-nitropyridine in concentrated hydrochloric acid.
-
Cool the resulting solution to 15°C.
-
Slowly add stannous chloride dihydrate to the cooled solution.
-
Heat the reaction mixture to 35-40°C and stir for 5-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 20°C and stir for one hour.
-
Filter the resulting precipitate and dry to obtain 2,3-diamino-6-methoxypyridine dihydrochloride.
Protocol 2: Synthesis of Imidazo[1,2-a]pyridine-based PI3Kα Inhibitor (Compound 35)
This protocol outlines the multi-step synthesis of a potent PI3Kα inhibitor starting from a 2-aminopyridine derivative. While not directly starting from 6-methoxypyridine-2,3-diamine, it illustrates the general approach for constructing the imidazopyridine scaffold.
Step 1: Bromination of 2-aminopyridine derivative
-
To a solution of the 2-aminopyridine derivative in DMF, add N-Bromosuccinimide (NBS).
-
Stir the reaction mixture to obtain the 2-amino-3-bromo-pyridine derivative.
Step 2: Cyclization to form the Imidazo[1,2-a]pyridine core
-
React the 2-amino-3-bromo-pyridine derivative with ethyl 3-bromopyruvate to yield the ethyl 8-bromo-Imidazo[1,2-a]pyridine-2-carboxylate derivative.[4]
Step 3: Hydrolysis of the ester
-
Hydrolyze the ethyl ester using NaOH to obtain the corresponding carboxylic acid.[4]
Step 4: Amidation
-
Couple the carboxylic acid with the desired amine (e.g., piperidine) using a coupling reagent like HBTU in DMF to form the amide.[4]
Step 5: Suzuki Coupling
-
React the 8-bromo-imidazo[1,2-a]pyridine derivative with an appropriate boronic acid or ester in the presence of a palladium catalyst to introduce the final substituent at the 8-position, yielding the target compound 35.[4]
Mandatory Visualization
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: PIM-1 Kinase signaling pathway and point of inhibition.
Caption: General experimental workflow for inhibitor synthesis.
References
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of Substituted Imidazole Derivatives Using 6-Methoxypyridine-2,3-diamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted imidazo[4,5-b]pyridine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their structural similarity to endogenous purines. This structural analogy allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities. Notably, derivatives of this scaffold have shown promise as potent inhibitors of various protein kinases, including Janus kinase 1 (JAK1), cyclin-dependent kinase 9 (CDK9), and phosphoinositide 3-kinase (PI3K), which are implicated in the pathophysiology of cancer and inflammatory diseases. The 6-methoxy substituent on the pyridine ring can modulate the electronic and pharmacokinetic properties of these molecules, potentially enhancing their therapeutic efficacy and selectivity.
This document provides detailed protocols for the synthesis of 2-substituted-6-methoxy-1H-imidazo[4,5-b]pyridines via the condensation of 6-Methoxypyridine-2,3-diamine dihydrochloride with various aromatic aldehydes.
Synthesis of 2-Substituted-6-methoxy-1H-imidazo[4,5-b]pyridines
The primary synthetic route to 2-substituted-6-methoxy-1H-imidazo[4,5-b]pyridines involves the cyclocondensation of this compound with a suitable aldehyde. A common and effective method utilizes sodium metabisulfite (Na₂S₂O₅) in dimethyl sulfoxide (DMSO) as the reaction medium and oxidizing agent.
General Reaction Scheme
Using 6-Methoxypyridine-2,3-diamine dihydrochloride as a reagent in biochemical staining assays
Disclaimer: Extensive literature searches did not yield any specific applications of 6-Methoxypyridine-2,3-diamine dihydrochloride as a reagent in biochemical staining assays. The following information details its established uses in other scientific and industrial fields.
Application Notes
This compound is a versatile chemical intermediate with documented applications primarily in the fields of cosmetology and medicinal chemistry. Its utility stems from the reactive nature of its diamine functional groups and the electronic properties conferred by the methoxy-substituted pyridine ring.
1. Precursor in Oxidative Hair Dye Formulations:
This compound serves as a precursor in the formulation of oxidative hair dyes. In this application, the compound, along with a coupling agent, undergoes oxidation (typically with hydrogen peroxide) to form larger, colored molecules that become trapped within the hair shaft, imparting a stable color. The specific color outcome is dependent on the other precursors and couplers used in the formulation.
2. Building Block in Medicinal Chemistry and Drug Discovery:
The diamino-substituted pyridine scaffold is a valuable starting material for the synthesis of more complex, biologically active molecules.
-
Gamma-Secretase Modulators: This compound has been utilized in the synthesis of novel gamma-secretase modulators (GSMs).[1][2][3][4][5] Gamma-secretase is an enzyme implicated in the pathology of Alzheimer's disease, and GSMs are being investigated as potential therapeutic agents. The methoxypyridine moiety can be incorporated into larger tetracyclic scaffolds to improve the activity and pharmacokinetic properties of the resulting drug candidates.[1][2][3][4][5]
-
Protein Degrader Building Blocks: 6-Methoxypyridine-2,3-diamine is classified as a building block for protein degraders.[6][7][8] Targeted protein degradation is an emerging therapeutic strategy that utilizes bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), to selectively eliminate disease-causing proteins.[6][7] This diamine can be chemically modified to be incorporated into such molecules, potentially serving as part of the ligand that binds to the target protein or as a component of the linker connecting the target-binding ligand to an E3 ligase-binding ligand.
Data Presentation
Table 1: Physicochemical Properties of 6-Methoxypyridine-2,3-diamine and its Dihydrochloride Salt
| Property | 6-Methoxypyridine-2,3-diamine | This compound | Reference(s) |
| Molecular Formula | C6H9N3O | C6H11Cl2N3O | |
| Molecular Weight | 139.16 g/mol | 212.08 g/mol | [9] |
| Appearance | Not specified | Brown solid | [10] |
| Purity | >95% (typical) | Not specified | [2] |
| CAS Number | 28020-38-4 | 83732-72-3 | [9] |
| Melting Point | Not specified | 200-205 °C | [10] |
Experimental Protocols
Protocol 1: Synthesis of 2,3-diamino-6-methoxypyridine dihydrochloride
This protocol is adapted from a patented synthesis method and describes the reduction of 2-amino-6-methoxy-3-nitropyridine.
Materials:
-
2-amino-6-methoxy-3-nitropyridine
-
Concentrated hydrochloric acid (HCl)
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Deionized water
-
25% aqueous ammonia solution
-
Reaction vessel with stirring capability
-
Cooling bath
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
To 250 ml of concentrated hydrochloric acid in a suitable reaction vessel, add 25.0 g (0.147 mole) of 2-amino-6-methoxy-3-nitropyridine at room temperature with stirring.
-
Cool the resulting solution to 15°C using a cooling bath.
-
Slowly add 66.7 g (0.294 mole) of stannous chloride dihydrate to the cooled solution.
-
Heat the reaction mixture to 35-40°C and continue stirring for 5 hours.
-
After the reaction is complete, the resulting product is 2,3-diamino-6-methoxypyridine dihydrochloride.
-
To isolate the free base (2,3-diamino-6-methoxypyridine), suspend 25.0 g (0.117 mole) of the dihydrochloride salt in 50.0 ml of water.
-
Cool the mixture to 15°C.
-
Neutralize the mixture by adding 25% aqueous ammonia solution until the pH reaches 7.0-8.0.
-
Stir the resulting precipitate for 30 minutes.
-
Filter the precipitate and dry under vacuum to obtain 2,3-diamino-6-methoxypyridine.
Mandatory Visualization
Caption: Synthesis pathway for this compound.
Caption: Role as a building block in medicinal chemistry.
References
- 1. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators [escholarship.org]
- 5. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Degrader Building Blocks | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]
- 8. Protein Degradation Toolbox - Enamine [enamine.net]
- 9. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 10. escholarship.org [escholarship.org]
Experimental setup for metallic reduction of 2-amino-6-methoxy-3-nitropyridine to produce diamine dihydrochloride
Abstract
This document provides a detailed experimental protocol for the metallic reduction of 2-amino-6-methoxy-3-nitropyridine to synthesize 2,3-diamino-6-methoxypyridine dihydrochloride. This transformation is a key step in the synthesis of various pharmaceutically active compounds. The protocol described herein utilizes stannous chloride dihydrate in an acidic medium, a method known for its efficiency and high yield. These application notes are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
Substituted diaminopyridines are important intermediates in the pharmaceutical and chemical industries. Specifically, 2,3-diamino-6-methoxypyridine serves as a crucial building block for the synthesis of various therapeutic agents. The reduction of the corresponding nitropyridine is a common and critical step in its synthesis. Metallic reductions, particularly using tin(II) chloride, offer a reliable and scalable method for this conversion. This protocol details the procedure for the reduction of 2-amino-6-methoxy-3-nitropyridine to its corresponding diamine dihydrochloride salt with high purity and yield.
Experimental Protocol
This protocol is adapted from a documented industrial process for the preparation of 2,3-diamino-6-methoxypyridine dihydrochloride.[1][2]
Materials:
-
2-amino-6-methoxy-3-nitropyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Filtration apparatus (Büchner funnel, filter paper)
-
Drying oven or vacuum desiccator
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend 2-amino-6-methoxy-3-nitropyridine (1.0 eq) in concentrated hydrochloric acid.
-
Cooling: Cool the resulting solution to 15°C using an ice bath.
-
Addition of Reducing Agent: Slowly add stannous chloride dihydrate (approx. 2.5 eq) to the cooled solution.[1] The addition should be portion-wise to control the exothermic reaction.
-
Reaction: Heat the reaction mass to a temperature of 35-40°C and maintain with constant stirring for 5-6 hours.[1][2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation of Dihydrochloride Salt: After completion, cool the reaction mixture to 20°C and stir for an additional hour to facilitate precipitation.[1]
-
Filtration and Drying: Collect the precipitated solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 2,3-diamino-6-methoxypyridine dihydrochloride.[1]
Optional: Conversion to Free Base
-
Suspension: Suspend the obtained 2,3-diamino-6-methoxypyridine dihydrochloride in water.[1]
-
Neutralization: Cool the suspension to 15°C and adjust the pH to 7.0-8.0 by the addition of a 25% aqueous ammonia solution.[1]
-
Precipitation and Isolation: Stir the resulting precipitate for 30 minutes, then collect the solid by filtration.[1]
-
Drying: Dry the solid under vacuum to obtain the 2,3-diamino-6-methoxypyridine free base.[1]
Data Presentation
The following table summarizes the quantitative data obtained from the experimental protocol described above.[1]
| Parameter | Value |
| Starting Material | 2-amino-6-methoxy-3-nitropyridine |
| Reducing Agent | Stannous Chloride Dihydrate (SnCl₂·2H₂O) |
| Solvent | Concentrated Hydrochloric Acid |
| Reaction Temperature | 35-40°C |
| Reaction Time | 5-6 hours |
| Product (Dihydrochloride Salt) | 2,3-diamino-6-methoxypyridine dihydrochloride |
| Yield (Dihydrochloride Salt) | 86.4% |
| Purity (HPLC, Dihydrochloride Salt) | 99.0% |
| Product (Free Base) | 2,3-diamino-6-methoxypyridine |
| Yield (Free Base) | 92.0% |
| Purity (HPLC, Free Base) | 99.01% |
Experimental Workflow
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// Edges start -> reaction; reagents -> reaction; reaction -> workup; workup -> product_salt; product_salt -> neutralization [label="Optional Step"]; neutralization -> product_freebase; }
References
Application Notes and Protocols for the Use of 6-Methoxypyridine-2,3-diamine dihydrochloride in the Development of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a common factor in the development of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus in modern drug discovery. The pyridine scaffold is a well-established and highly valued structural motif in medicinal chemistry, forming the core of many FDA-approved kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an excellent starting point for the design of potent and selective inhibitors.
This document provides detailed application notes and protocols for the utilization of 6-Methoxypyridine-2,3-diamine dihydrochloride as a versatile precursor for the synthesis of a promising class of kinase inhibitors based on the imidazo[4,5-b]pyridine scaffold. The inherent structural features of this starting material allow for the straightforward construction of this bicyclic heteroaromatic system, which has been shown to be a privileged core in the development of inhibitors for a range of important kinase targets.
Overview of the Synthetic Strategy
The primary application of this compound in kinase inhibitor synthesis involves its use as a key building block for the construction of the imidazo[4,5-b]pyridine core. This is typically achieved through a condensation reaction between the diamine and a suitable aldehyde or carboxylic acid. The general synthetic approach is outlined below.
First, the free base of 6-Methoxypyridine-2,3-diamine is generated from the dihydrochloride salt. This free diamine is then reacted with a selected aldehyde in the presence of an oxidizing agent, or with a carboxylic acid under dehydrating conditions, to yield the corresponding 6-methoxy-imidazo[4,5-b]pyridine derivative. Further functionalization of this core structure can then be undertaken to optimize potency, selectivity, and pharmacokinetic properties.
Application Notes and Protocols: Incorporating 6-Methoxypyridine-2,3-diamine Dihydrochloride into PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. The modular nature of PROTACs, consisting of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for rational design and development. This document provides detailed application notes and protocols for the incorporation of 6-Methoxypyridine-2,3-diamine dihydrochloride , a versatile chemical scaffold, into the PROTAC development pipeline. The focus is on the synthesis of novel E3 ligase ligands or POI ligands and their subsequent integration into functional PROTAC molecules.
Introduction to this compound in PROTAC Development
This compound is a substituted diaminopyridine that serves as a valuable starting material for the synthesis of various heterocyclic compounds. Its vicinal diamino groups on a pyridine core offer reactive sites for cyclization and functionalization, making it an attractive scaffold for the development of novel ligands for PROTACs. While not a conventional off-the-shelf E3 ligase ligand, its chemical tractability allows for the creation of proprietary ligands, potentially targeting E3 ligases beyond the commonly used Cereblon (CRBN) and von Hippel-Lindau (VHL). This can be advantageous in overcoming resistance mechanisms and expanding the scope of targeted protein degradation.
The primary strategy for incorporating this molecule is through the synthesis of a novel heterocyclic core, such as an imidazo[4,5-b]pyridine, which can be further functionalized to act as either a POI ligand or an E3 ligase ligand.
Proposed Synthetic Pathway for a Novel Ligand
The 2,3-diaminopyridine moiety of the starting material is a key structural feature for the synthesis of fused bicyclic systems. A plausible and well-documented approach is the condensation with aldehydes or carboxylic acids to form imidazo[4,5-b]pyridine derivatives. These derivatives are structurally similar to purines and have been explored as inhibitors for various kinases, a prominent class of PROTAC targets.
Experimental Protocols
Protocol 1: Synthesis of a Novel Imidazo[4,5-b]pyridine Ligand
This protocol describes a general method for the synthesis of a substituted imidazo[4,5-b]pyridine core, which can be further elaborated into a specific ligand.
Materials:
-
This compound
-
Substituted benzaldehyde (or other appropriate aldehyde/carboxylic acid)
-
p-Toluenesulfonic acid (p-TSA) or similar acid catalyst
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the chosen aldehyde (1.1 eq) in DMF.
-
Add a catalytic amount of p-TSA (0.1 eq).
-
Heat the reaction mixture to 120-140 °C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired imidazo[4,5-b]pyridine derivative.
Table 1: Physicochemical Properties of Starting Material and a Potential Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP |
| This compound | C6H11Cl2N3O | 212.08 | -0.8 |
| 2-Phenyl-6-methoxy-1H-imidazo[4,5-b]pyridine | C13H11N3O | 225.25 | 2.5 |
Protocol 2: PROTAC Synthesis via Amide Coupling
This protocol outlines the coupling of the newly synthesized ligand (assuming it has a suitable functional group for linker attachment, e.g., a carboxylic acid) to a pre-formed linker-E3 ligase ligand moiety.
Materials:
-
Synthesized imidazo[4,5-b]pyridine ligand with a carboxylic acid handle
-
Amine-terminated linker-E3 ligase ligand conjugate (e.g., linker-pomalidomide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system
Procedure:
-
Dissolve the synthesized ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-terminated linker-E3 ligase ligand conjugate (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Once the reaction is complete, dilute with water and extract with an appropriate organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude PROTAC using Prep-HPLC to obtain the final product.
Biochemical and Cellular Evaluation of the Novel PROTAC
A series of assays are required to characterize the newly synthesized PROTAC and validate its biological activity.
Protocol 3: Binary Binding Affinity Measurement by Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity (KD) of the novel ligand to its target protein (either the POI or the E3 ligase).
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant target protein
-
Synthesized novel ligand
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a dilution series of the novel ligand in running buffer.
-
Inject the ligand solutions over the sensor surface at a constant flow rate.
-
Monitor the binding response (in Response Units, RU) over time.
-
Regenerate the sensor surface between injections with a suitable regeneration solution.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Protocol 4: Ternary Complex Formation Assay using TR-FRET
Objective: To confirm that the PROTAC can induce the formation of a ternary complex between the POI and the E3 ligase.
Materials:
-
Purified, tagged POI (e.g., His-tagged) and E3 ligase (e.g., GST-tagged)
-
Lanthanide-labeled anti-tag antibody (donor, e.g., Tb-anti-His)
-
Fluorescently-labeled anti-tag antibody (acceptor, e.g., FITC-anti-GST)
-
PROTAC molecule
-
Assay buffer
Procedure:
-
In a microplate, combine the tagged POI, tagged E3 ligase, and a dilution series of the PROTAC.
-
Add the donor and acceptor antibodies.
-
Incubate the plate to allow for complex formation.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio. An increase in the ratio with increasing PROTAC concentration indicates ternary complex formation.
Protocol 5: Cellular Target Protein Degradation by Western Blot
Objective: To quantify the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the POI
-
PROTAC molecule
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Lyse the cells and quantify the total protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody for the POI.
-
Wash and probe with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for the loading control.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Table 2: Representative Data for a Successful PROTAC
| Assay | Parameter | Value |
| Binary Binding | ||
| POI Ligand to POI (SPR) | KD | 50 nM |
| E3 Ligand to E3 (SPR) | KD | 200 nM |
| Ternary Complex | ||
| TR-FRET | EC50 | 150 nM |
| Cellular Degradation | ||
| Western Blot | DC50 | 25 nM |
| Dmax | >90% |
Signaling Pathway Analysis
The degradation of a target protein is expected to modulate the signaling pathway in which it is involved.
Conclusion
The versatile chemical nature of This compound makes it a valuable starting material for the synthesis of novel ligands for PROTAC development. By following the outlined synthetic and evaluation protocols, researchers can explore new chemical space for E3 ligase or POI ligands, potentially leading to the development of next-generation targeted protein degraders with improved efficacy and selectivity. The systematic approach detailed in these application notes provides a roadmap for the successful incorporation of this and similar building blocks into the PROTAC discovery pipeline.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxypyridine-2,3-diamine Dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Methoxypyridine-2,3-diamine dihydrochloride for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and commercially viable synthetic route for this compound?
A1: The most frequently cited and industrially suitable method is a two-step process starting from 2-amino-6-chloro-3-nitropyridine.[1][2] The first step is a nucleophilic aromatic substitution (methoxylation) to form 2-amino-6-methoxy-3-nitropyridine, followed by the reduction of the nitro group to an amine, which is then isolated as the dihydrochloride salt.[1][2]
Q2: What are the critical reaction parameters for the methoxylation step to synthesize the precursor, 2-amino-6-methoxy-3-nitropyridine?
A2: For the methoxylation of 2-amino-6-chloro-3-nitropyridine, the key parameters include the choice of methoxide source and solvent. Using sodium methoxide in methanol is a common practice.[1][2] The reaction temperature is typically maintained between 25-30°C.[2] It is important to control the molar ratio of sodium methoxide, with a slight excess (e.g., 1.05 moles per mole of the chloropyridine) being preferable.[2]
Q3: Which reduction method is recommended for converting 2-amino-6-methoxy-3-nitropyridine to the final product?
A3: Metallic reduction is generally preferred over catalytic hydrogenation for commercial scale production to avoid issues with catalyst leaching and poisoning.[1] Specifically, the use of stannous chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid is a well-documented and effective method.[1][2] Other metal reducing agents like iron, tin, and zinc in an acidic medium can also be used.[1][2]
Q4: How can the final product, this compound, be isolated and purified?
A4: Following the reduction in concentrated hydrochloric acid, the dihydrochloride salt often precipitates out of the reaction mixture upon cooling.[2] The product can then be collected by filtration and dried.[2] If the free base is desired, the dihydrochloride salt can be suspended in water and neutralized with a base, such as aqueous ammonia, to a pH of 7.0-8.0 to precipitate the free diamine, which can then be filtered and dried.[1][2] This process has been reported to yield the free base with high purity (99.01% by HPLC) and in high yield (92.0%).[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in the methoxylation step | Incomplete reaction. | Ensure the molar ratio of sodium methoxide is slightly in excess (around 1.05 equivalents).[2] Monitor the reaction by TLC to ensure full conversion of the starting material. Maintain the reaction temperature in the optimal range of 25-30°C.[2] |
| Side reactions. | Avoid excessively high temperatures, which can lead to the formation of byproducts. | |
| Low yield in the reduction step | Inefficient reduction. | Use a sufficient excess of the reducing agent. For stannous chloride dihydrate, approximately 2 moles per mole of the nitro compound is recommended.[2] Ensure the reaction temperature is maintained at 35-40°C for several hours with constant stirring to drive the reaction to completion.[1][2] |
| Product loss during workup. | When isolating the dihydrochloride salt, ensure the reaction mixture is sufficiently cooled (e.g., to 20°C) to maximize precipitation before filtration.[2] | |
| Product purity issues | Incomplete reduction. | As mentioned above, ensure the reduction reaction goes to completion by monitoring with TLC. |
| Contamination with tin salts. | After filtration of the dihydrochloride salt, washing the solid with a small amount of cold, concentrated hydrochloric acid may help remove residual inorganic salts. | |
| Instability of the free base. | Diaminopyridines can be susceptible to air oxidation, which can lead to coloration and impurities. It is often preferable to store the product as the more stable dihydrochloride salt. If the free base is required, it should be handled under an inert atmosphere and stored in a dark, cool place. |
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound and its Free Base
| Step | Reactants | Reagents & Solvents | Temperature | Time | Yield | Purity (HPLC) | Reference |
| Methoxylation | 2-amino-6-chloro-3-nitropyridine | Sodium methoxide, Methanol | 25-30°C | Not specified | Not specified | Not specified | [2] |
| Reduction | 2-amino-6-methoxy-3-nitropyridine | Stannous chloride dihydrate, Concentrated HCl | 35-40°C | 5-6 hours | 86.4% | 99.0% | [2] |
| Neutralization | This compound | 25% Aqueous ammonia, Water | 15°C | 0.5 hour | 92.0% | 99.01% | [1][2] |
Experimental Protocols
Synthesis of 2-amino-6-methoxy-3-nitropyridine (Precursor)
A detailed experimental protocol for this step is not fully described in the provided search results, but a general procedure involves reacting 2-amino-6-chloro-3-nitropyridine with a slight molar excess of sodium methoxide in methanol at a temperature of 25-30°C.[2] The reaction progress should be monitored by a suitable technique like TLC. After completion, the reaction mixture is typically quenched in water to precipitate the product.[2]
Synthesis of this compound [2]
-
To 250 ml of concentrated hydrochloric acid, add 25.0 g (0.147 mole) of 2-amino-6-methoxy-3-nitropyridine at room temperature.
-
Cool the resulting solution to 15°C.
-
Slowly add 66.7 g (0.294 mole) of stannous chloride dihydrate.
-
Heat the reaction mass to 35-40°C and stir for 5-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 20°C and stir for one hour.
-
Filter the resulting solid and dry to obtain 27.0 g of this compound (yield = 86.4%).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
Technical Support Center: Purification of 6-Methoxypyridine-2,3-diamine Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 6-Methoxypyridine-2,3-diamine dihydrochloride. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying crude this compound?
The most widely used and effective method is the neutralization of the dihydrochloride salt in a polar solvent to precipitate the free base, 6-Methoxypyridine-2,3-diamine. This process effectively removes salt-based impurities and allows for the isolation of the purified free base, which can be used directly or converted back to a salt if required.
Q2: What are the potential impurities in crude this compound?
Potential impurities can originate from the synthetic route. The synthesis typically involves the reduction of 2-amino-6-methoxy-3-nitropyridine.[1] Therefore, common impurities may include:
-
Unreacted starting materials (e.g., 2-amino-6-methoxy-3-nitropyridine).
-
Byproducts from preceding synthetic steps.
-
Residual metals from the reduction step (e.g., tin, iron).
-
Other isomers or related substances.
Q3: Can I purify this compound by recrystallization?
While the primary purification method involves precipitation of the free base, recrystallization of the dihydrochloride salt itself is a potential alternative. The choice of solvent is critical. A suitable solvent would be one in which the dihydrochloride salt is soluble at elevated temperatures but sparingly soluble at room temperature or below. Given its polar nature as a salt, polar solvents such as ethanol, methanol, or mixtures of alcohols with water could be explored. Small-scale solubility trials are recommended to identify an optimal solvent system.
Q4: Is column chromatography a viable purification method for this compound?
Yes, column chromatography can be used for the purification of 6-Methoxypyridine-2,3-diamine and its salts. For the dihydrochloride salt, a polar stationary phase like silica gel could be used. However, due to the high polarity and potential for strong interaction with silica, a reverse-phase column (e.g., C18) with a suitable mobile phase may provide better results. For the free base, normal-phase chromatography on silica gel with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a common approach for aromatic amines.
Q5: How should I store the purified compound?
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Purification by Neutralization and Precipitation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Precipitated Free Base | - Incomplete neutralization (incorrect pH).- The free base has some solubility in the chosen solvent.- Product loss during filtration or transfers. | - Carefully monitor the pH during the addition of the base, ensuring it reaches the optimal range of 7-8.[1]- If solubility is an issue, consider cooling the mixture in an ice bath to maximize precipitation before filtration.- Ensure efficient transfer and washing of the product on the filter. |
| Product is an Oil or Fails to Precipitate | - Presence of significant impurities that inhibit crystallization.- The concentration of the compound in the solution is too low. | - Attempt to induce precipitation by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure free base.- If the product oils out, try to redissolve it by gentle heating and then allow it to cool slowly.- If the concentration is low, consider carefully removing some of the solvent under reduced pressure. |
| Discolored Product (e.g., dark or off-color) | - Presence of colored impurities from the synthesis.- Oxidation of the diamine functionality. | - Treat the solution of the dihydrochloride salt with activated charcoal before neutralization to adsorb colored impurities.- Perform the neutralization and filtration steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
General Purification Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Persistent Impurities After Purification | - The impurity has very similar properties to the desired compound.- The chosen purification method is not effective for the specific impurity. | - If neutralization/precipitation is insufficient, consider an alternative method such as column chromatography.- For stubborn impurities, a multi-step purification approach (e.g., neutralization followed by recrystallization of the free base) may be necessary. |
| Difficulty in Handling the Dihydrochloride Salt | - The salt is hygroscopic and readily absorbs moisture. | - Handle the dihydrochloride salt in a dry environment, such as a glove box or under a stream of dry inert gas.- Store the compound in a desiccator. |
Experimental Protocols
Purification of Crude this compound by Neutralization
This protocol is adapted from a patented procedure.[1]
Materials:
-
Crude this compound
-
Deionized water or a mixture of water and a polar alcohol (e.g., methanol, ethanol)
-
Aqueous ammonia solution (or another suitable base like triethylamine)
-
Beaker or flask
-
Stirring apparatus
-
pH meter or pH paper
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum source
-
Drying oven or vacuum desiccator
Procedure:
-
Suspension: Suspend the crude this compound in a suitable polar solvent (e.g., water) in a beaker or flask.
-
Cooling: Cool the suspension to a temperature between 10-30°C.
-
Neutralization: While stirring, slowly add the aqueous ammonia solution to the suspension. Monitor the pH of the mixture continuously. Continue adding the base until the pH reaches a stable value between 7 and 8.
-
Precipitation: The free base, 6-Methoxypyridine-2,3-diamine, will precipitate out of the solution as the neutralization proceeds.
-
Stirring: Continue to stir the mixture for a period (e.g., 30 minutes) after the desired pH is reached to ensure complete precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any remaining salts.
-
Drying: Dry the purified 6-Methoxypyridine-2,3-diamine free base under vacuum to a constant weight.
Quantitative Data: A reported example of this procedure yielded the following results:[1]
| Parameter | Value |
| Starting Material | 25.0 gm of crude this compound |
| Yield of Purified Free Base | 14.95 gm (92.0%) |
| Purity (by HPLC) | 99.01% |
Visualizations
Logical Workflow for Purification and Troubleshooting
Caption: A logical workflow for the purification and troubleshooting of this compound.
References
Identifying and minimizing impurities in 6-Methoxypyridine-2,3-diamine dihydrochloride synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 6-Methoxypyridine-2,3-diamine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method is a multi-step synthesis beginning with 2,6-dichloro-3-nitropyridine. The process generally involves:
-
Ammonolysis: Selective replacement of one chlorine atom with an amino group to yield 2-amino-6-chloro-3-nitropyridine.
-
Methoxylation: Substitution of the remaining chlorine atom with a methoxy group using sodium methoxide to form 2-amino-6-methoxy-3-nitropyridine.[1]
-
Reduction: Reduction of the nitro group to an amino group to give 6-Methoxypyridine-2,3-diamine. This is commonly achieved using a metal reducing agent like tin, iron, zinc, or stannous chloride in the presence of concentrated hydrochloric acid.[1]
-
Salt Formation: The resulting diamine is typically isolated as the dihydrochloride salt.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to monitor and control include reaction temperature, especially during methoxylation and reduction steps, the molar ratio of reactants, and reaction time.[1] Monitoring reaction completion by Thin Layer Chromatography (TLC) at each stage is crucial to maximize yield and purity.[1]
Q3: How can I purify the final product?
A3: The final product, this compound, can be purified by filtration after precipitation from the reaction mixture.[1] Further purification can be achieved by recrystallization. The free base form can be obtained by neutralizing the dihydrochloride salt with a base like aqueous ammonia, followed by filtration and drying.[1]
Troubleshooting Guide
Issue 1: Low Yield
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Methoxylation | Ensure the sodium methoxide is fresh and used in the correct molar ratio (typically 1.0 to 1.5 moles per mole of substrate). Monitor the reaction to completion using TLC before proceeding to the next step.[1] |
| Inefficient Nitro Group Reduction | The choice and amount of reducing agent are critical. Stannous chloride dihydrate in concentrated HCl is an effective option.[1] Ensure the reaction temperature is maintained within the optimal range (e.g., 35-40°C when using SnCl₂·2H₂O).[1] |
| Product Loss During Workup | During the neutralization of the dihydrochloride to the free base, carefully control the pH adjustment to the range of 7.0-8.0 to ensure complete precipitation.[1] |
| Suboptimal Reaction Conditions | For pyridine synthesis in general, consider screening different catalysts or solvent systems if yields are consistently low. |
Issue 2: High Impurity Profile
| Potential Impurity | Identification Method | Minimization Strategy |
| Unreacted 2-amino-6-chloro-3-nitropyridine | HPLC, LC-MS | Ensure sufficient reaction time and optimal temperature during the methoxylation step. Use a slight excess of sodium methoxide. |
| Unreacted 2-amino-6-methoxy-3-nitropyridine | HPLC, LC-MS, ¹H NMR | Confirm the completion of the reduction step using TLC. Use an adequate amount of the reducing agent and allow for sufficient reaction time. |
| Partially Reduced Intermediates (e.g., nitroso, hydroxylamine derivatives) | LC-MS | Ensure strong reducing conditions and sufficient reaction time. These intermediates are typically unstable and will convert to the amine under the right conditions. |
| Over-reduction Products | GC-MS, LC-MS | While less common for this specific transformation, over-reduction can be minimized by careful control of the reducing agent and reaction conditions. |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-6-methoxy-3-nitropyridine
-
Prepare a solution of sodium methoxide in methanol.
-
To this solution, add 2-amino-6-chloro-3-nitropyridine while maintaining the temperature at approximately 15°C with external cooling.
-
Heat the resulting mixture to 25-30°C and stir for 4-5 hours.
-
Monitor the reaction's completion using TLC.
-
Once complete, pour the reaction mixture into water.
-
Filter the resulting precipitate and wash it with water.
-
Dry the solid to obtain 2-amino-6-methoxy-3-nitropyridine. A typical yield is around 86.5% with a purity of 99.0% by HPLC.[1]
Protocol 2: Synthesis of this compound
-
To concentrated hydrochloric acid, add 2-amino-6-methoxy-3-nitropyridine at room temperature.
-
Cool the solution to 15°C.
-
Slowly add a solution of stannous chloride dihydrate in concentrated hydrochloric acid, maintaining the temperature between 35-40°C.
-
Stir the mixture for 5-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to 20°C and stir for one hour.
-
Filter the resulting mixture and dry to yield this compound. A typical yield is approximately 86.4% with a purity of 99.0% by HPLC.[1]
Protocol 3: HPLC Method for Purity Analysis
While a specific validated method for this compound is not publicly available, a general reverse-phase HPLC method can be employed and validated.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).
-
Detection: UV detection at a suitable wavelength.
-
Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness.
Visual Diagrams
Caption: Synthesis pathway from starting material to final product.
Caption: Decision tree for identifying and addressing impurities.
References
Addressing catalyst leaching and poisoning in diaminopyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to catalyst leaching and poisoning during the synthesis of diaminopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation in diaminopyridine synthesis?
A1: Catalyst deactivation in diaminopyridine synthesis, particularly when using palladium or copper catalysts, typically stems from two main issues:
-
Catalyst Poisoning: This is a chemical deactivation where impurities or even the reactants/products themselves bind to the active sites of the catalyst, rendering it ineffective. Common poisons include sulfur compounds, nitrogen-containing heterocycles (including pyridine substrates), and excess cyanide ions in cyanation reactions.[1][2][3]
-
Catalyst Leaching: This involves the dissolution of the active metal from its solid support into the reaction mixture.[4] This not only reduces the catalyst's efficacy over time but can also contaminate the final product with metal impurities.[5][6]
Q2: How can I visually identify if my catalyst is deactivated?
A2: Visual inspection of the reaction mixture can often provide initial clues about catalyst deactivation:
-
Formation of Palladium Black: In palladium-catalyzed reactions, the appearance of a fine black precipitate is indicative of catalyst agglomeration and decomposition into inactive metallic palladium. This can be caused by high temperatures or poor ligand coordination.[1]
-
No Color Change: A healthy cross-coupling reaction mixture is often colored. If the solution remains colorless or retains the color of the starting materials, it may indicate that the catalyst has not become active.
-
Reaction Stalling: If monitoring the reaction (e.g., by TLC or LC-MS) shows initial product formation that then ceases before completion, it suggests the catalyst may have been poisoned or has decomposed during the reaction.
Q3: What is catalyst leaching and why is it a concern?
A3: Catalyst leaching is the process where the active metal of a heterogeneous catalyst dissolves from its support material into the reaction solution.[4] This is a significant issue for several reasons:
-
Reduced Catalyst Lifespan and Reusability: Leaching diminishes the amount of active catalyst available for subsequent reaction cycles, making the process less economical.
-
Product Contamination: The leached metal can contaminate the final diaminopyridine product, which is a critical issue in pharmaceutical applications where strict limits on metal impurities are enforced.[6]
-
Inaccurate Mechanistic Understanding: If leached species are catalytically active, it can lead to confusion about whether the catalysis is truly heterogeneous or homogeneous.[7]
Q4: Are there methods to regenerate a poisoned catalyst?
A4: Yes, poisoned catalysts can often be regenerated, extending their lifetime and reducing costs. The appropriate method depends on the nature of the poison and the catalyst. Common regeneration strategies include:
-
Solvent Washing: To remove adsorbed organic species and byproducts.[8][9]
-
Calcination: This involves heating the catalyst in an oxygen-containing atmosphere (e.g., air) to burn off coke and other organic residues.[9][10]
-
Hydrogen Treatment: After calcination, the catalyst is often treated with a hydrogen-containing gas at elevated temperatures to reduce the metal oxides back to their active metallic state.[10]
-
Chemical Treatment: For specific poisons, chemical treatments can be effective. For example, sulfur-poisoned Pd/C catalysts have been regenerated using hydrogen peroxide.
Troubleshooting Guides
Issue 1: Low or No Conversion in Buchwald-Hartwig Amination of Chloropyridines
This is a common problem, often because the carbon-chlorine bond is less reactive than corresponding C-Br or C-I bonds.[11]
Troubleshooting Workflow
Caption: Troubleshooting low conversion in Buchwald-Hartwig amination.
Issue 2: Significant Hydrodehalogenation Side Reaction
Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen atom, is a competing side reaction that reduces the yield of the desired diaminopyridine.[11]
Troubleshooting Workflow
Caption: Mitigating hydrodehalogenation in C-N coupling reactions.
Issue 3: Catalyst Leaching and Product Contamination
Minimizing the leaching of the catalyst is crucial for reusability and ensuring the purity of the final product, a key consideration in drug development.
Troubleshooting Workflow
Caption: A workflow for addressing catalyst leaching issues.
Data Presentation
Table 1: Comparison of Ligands for Buchwald-Hartwig Amination of 2-Chloropyridine with Aniline
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| P(t-Bu)₃ | 1.5 | NaOtBu | Toluene | 80 | 24 | 75 |
| XPhos | 1.0 | K₃PO₄ | Dioxane | 100 | 8 | 92 |
| SPhos | 1.0 | K₃PO₄ | Dioxane | 100 | 8 | 95 |
| RuPhos | 1.5 | NaOtBu | Toluene | 100 | 12 | 88 |
Note: Data is compiled from typical results and may vary based on specific reaction conditions.
Table 2: Effect of Catalyst Support on Palladium Leaching in a Suzuki-Miyaura Reaction
| Catalyst Support | Catalyst Type | Reaction Time (h) | Pd Leaching (ppm in solution) |
| None (Homogeneous) | Pd(PPh₃)₄ | 6 | >1000 |
| Carbon | Pd/C | 12 | 10-50 |
| Silica | SiliaCat DPP-Pd | 12 | <5 |
| Polymer | FiberCat 1001 | 12 | <2 |
Note: Leaching levels are indicative and depend heavily on reaction conditions, solvent, and temperature.[12]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Chloropyridine
-
Preparation: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Remove the flask from the glovebox. Add the chloropyridine substrate (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv).
-
Solvent and Degassing: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. The reaction mixture should be thoroughly degassed by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts and catalyst residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Hot Filtration Test for Catalyst Leaching
-
Setup: Begin the catalytic reaction as usual with a heterogeneous catalyst.
-
Partial Conversion: Allow the reaction to proceed to approximately 30-50% conversion, as determined by preliminary experiments or by monitoring.
-
Filtration: At this point, while maintaining the reaction temperature and an inert atmosphere, rapidly filter the hot reaction mixture through a pre-heated, fine-porosity filter (e.g., a cannula filter or a heated funnel with filter paper) to remove all solid catalyst particles.
-
Continued Reaction: Allow the filtrate (the catalyst-free solution) to continue stirring at the reaction temperature.
-
Analysis: Monitor the filtrate for any further product formation over time.
-
Interpretation:
-
No further reaction: If the conversion does not increase in the filtrate, it indicates that the catalysis is truly heterogeneous, and significant leaching of active species has not occurred.
-
Continued reaction: If the reaction continues to proceed in the filtrate, it confirms that active catalytic species have leached from the solid support into the solution.[13]
-
Protocol 3: Regeneration of a Coked and Poisoned Palladium Catalyst
-
Solvent Wash: After the reaction, recover the spent catalyst by filtration. Wash the catalyst thoroughly with the reaction solvent and then with a more polar solvent like ethanol or methanol to remove adsorbed organic residues. Dry the catalyst under vacuum.[8][9]
-
Calcination: Place the dried, spent catalyst in a tube furnace. Heat the catalyst under a slow flow of air or a diluted oxygen/nitrogen mixture. Ramp the temperature slowly (e.g., 2 °C/min) to a final temperature of 300-400 °C and hold for 4-8 hours. This step is designed to burn off carbonaceous deposits (coke).[8][10]
-
Reduction: After calcination and cooling, switch the gas flow to a hydrogen-containing gas (e.g., 5% H₂ in N₂). Heat the catalyst to a temperature of 400-500 °C and hold for 2-4 hours. This step reduces the palladium oxide formed during calcination back to the active Pd(0) metal.[10]
-
Cooling and Storage: Cool the catalyst to room temperature under an inert gas (e.g., nitrogen or argon) before handling. Store the regenerated catalyst under an inert atmosphere to prevent re-oxidation.
References
- 1. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Leaching tests - Leaching [leachingtests.com]
- 6. mdpi.com [mdpi.com]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. Catalyst deactivation and regeneration | PPTX [slideshare.net]
- 9. Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading [mdpi.com]
- 10. WO2010077262A2 - Catalyst regeneration method - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Prevention of Nitrosation in Secondary Amine Pyridine Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted nitrosation of secondary amine pyridine compounds during chemical reactions. Nitrosamines are a class of compounds that are often potent carcinogens, and their formation as impurities is a significant concern in the pharmaceutical industry.
Frequently Asked Questions (FAQs)
Q1: What is nitrosation and why is it a concern for my secondary amine pyridine compound?
A1: Nitrosation is a chemical process that introduces a nitroso group (-N=O) onto a molecule. For secondary amines, this reaction forms N-nitrosamines. These compounds are a significant concern because many are classified as probable human carcinogens, even at trace levels.[1][2] Regulatory agencies like the FDA and EMA have set strict limits on their presence in pharmaceutical products.[3][4] Secondary amine pyridine compounds are susceptible to this reaction at the secondary amine nitrogen, and potentially at the pyridine nitrogen under certain conditions, leading to the formation of potentially genotoxic impurities.
Q2: What are the key factors that promote nitrosation in my reactions?
A2: The formation of nitrosamines from secondary amines requires a nitrosating agent and a vulnerable amine under favorable conditions.[5] Key factors include:
-
Presence of Nitrosating Agents: The most common nitrosating agents are nitrites (NO₂⁻) under acidic conditions, which form nitrous acid (HNO₂).[6] Other sources include nitrogen oxides (N₂O₃, N₂O₄) and the use of reagents like sodium nitrite for quenching azides.[6][7]
-
Acidic pH: The rate of nitrosation is often highest in acidic conditions (typically pH 3-5), which facilitate the formation of the active nitrosating species.[3]
-
Temperature: Higher temperatures can increase the rate of nitrosamine formation.[1]
-
Solvent and Reagents: Certain solvents can be a source of amine impurities (e.g., dimethylamine in DMF), and recovered solvents or catalysts can introduce cross-contamination.[1][8]
Q3: How can I prevent or minimize nitrosation during my experiment?
A3: A multi-faceted approach is recommended:
-
pH Control: Whenever possible, maintain a neutral to basic pH (>7) to disfavor the formation of active nitrosating agents.[3]
-
Use of Scavengers/Inhibitors: Introduce agents that react with and destroy nitrosating agents. Antioxidants like ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E) are commonly used and highly effective.[9][10][11]
-
Raw Material and Reagent Control: Use high-purity starting materials, reagents, and solvents with low levels of nitrite or amine impurities. A robust supplier qualification program is crucial.[3][12]
-
Process Optimization: Optimize reaction conditions such as temperature, reaction time, and the order of reagent addition to minimize the window for nitrosamine formation.[13] Avoid the use of reagents known to be sources of nitrites where possible.
Q4: What are the most effective nitrosamine scavengers I can use?
A4: Ascorbic acid and alpha-tocopherol are the most commonly recommended and studied scavengers.[9][12] They work by reducing reactive nitrite species.[9] Other compounds like ferulic acid, caffeic acid, and certain amino acids (glycine, lysine, L-cysteine) have also shown inhibitory effects.[5][10] The choice of scavenger may depend on the specific reaction conditions and the solubility of the scavenger in the reaction medium.
Q5: How can I detect and quantify nitrosamine impurities in my reaction mixture?
A5: Highly sensitive analytical methods are required due to the low acceptable limits for nitrosamines. The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[14][15][16] These methods offer the selectivity and sensitivity needed to detect and quantify nitrosamines at parts-per-billion (ppb) levels.[15]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Unexpected nitrosamine detected in final product. | 1. Contaminated raw materials or solvents. 2. Sub-optimal pH during a critical step. 3. Cross-contamination from other processes or recovered materials.[1] | 1. Test all starting materials, reagents, and solvents for nitrite and amine impurities. Qualify suppliers. 2. Review the reaction process to identify any steps where the pH may have dropped into the acidic range. Implement pH monitoring and control. 3. Avoid using recovered solvents from processes where nitrites were used. Ensure thorough cleaning of shared equipment. |
| Nitrosamine levels increase during work-up or storage. | 1. Acidic conditions during extraction or purification. 2. Degradation of the product or excipients over time, releasing secondary amines or nitrosating agents.[1] | 1. Neutralize the reaction mixture before work-up. Use neutral or basic aqueous solutions for extraction where possible. 2. Conduct stability studies under various storage conditions (temperature, humidity, light) to identify degradation pathways. Consider adding an antioxidant to the final formulation. |
| Inconsistent nitrosamine levels between batches. | 1. Variability in the purity of raw materials from different lots or suppliers. 2. Poor control over reaction parameters (temperature, pH, addition rates). | 1. Implement stringent testing of incoming raw materials. 2. Tightly control and monitor critical process parameters. |
| Ascorbic acid inhibitor is not effective. | 1. Insufficient amount of scavenger for the level of nitrosating agent. 2. Poor solubility of the scavenger in the reaction medium. 3. Scavenger added at the wrong stage of the process. | 1. Increase the molar excess of the scavenger relative to the potential nitrosating agent. 2. Consider a different scavenger with better solubility in your solvent system (e.g., alpha-tocopherol for non-polar systems). 3. Add the scavenger before or concurrently with the introduction of any potential nitrosating agents. |
Data on Nitrosamine Inhibition
The following table summarizes the effectiveness of various inhibitors on nitrosamine formation. While the data is not specific to secondary amine pyridine compounds, it provides a strong indication of their potential efficacy. It is crucial to perform specific studies for your compound of interest.
| Inhibitor | Concentration (wt%) | Model System | Inhibition of Nitrosamine Formation (%) | Reference(s) |
| Ascorbic Acid (Vitamin C) | 1% | Model API in tablet formulation | ~75% | [9] |
| Ascorbic Acid (Vitamin C) | ~1% | 4-phenylpiperidine hydrochloride | >80% | [10][12] |
| Alpha-Tocopherol (Vitamin E) | ~1% | 4-phenylpiperidine hydrochloride | >80% | [10][12] |
| Sodium Ascorbate | ~1% | 4-phenylpiperidine hydrochloride | >80% | [10] |
| Caffeic Acid | ~1% | 4-phenylpiperidine hydrochloride | >80% | [10] |
| Ferulic Acid | ~1% | 4-phenylpiperidine hydrochloride | >80% | [10] |
| Trolox (Vitamin E analog) | 5% | Ranitidine pellets | 62.16% | [11] |
| Amino Acids (Glycine, Lysine, Histidine) | - | In solution | Effective Inhibition | [10] |
Experimental Protocols
Protocol 1: General Procedure for Preventing Nitrosation Using Ascorbic Acid
This protocol provides a general methodology for incorporating ascorbic acid as a nitrosamine scavenger in a reaction involving a secondary amine pyridine compound. Note: This is a general guide and should be optimized for your specific reaction.
Materials:
-
Secondary amine pyridine starting material
-
Reagents and solvents for the primary reaction
-
Nitrosating agent source (e.g., sodium nitrite if used in a subsequent step, or potential trace impurity)
-
Ascorbic acid (food or pharmaceutical grade)
-
Appropriate solvents for reaction and work-up
Methodology:
-
Risk Assessment: Before starting, identify all potential sources of nitrosating agents in your reaction (reagents, starting materials, solvents).[17] Estimate the potential concentration of these agents.
-
Scavenger Preparation: Prepare a solution of ascorbic acid in a suitable solvent if it is not being added as a solid. The amount of ascorbic acid should be in molar excess (e.g., 2-10 equivalents) relative to the estimated amount of the potential nitrosating agent.
-
Reaction Setup:
-
In a reaction vessel, dissolve the secondary amine pyridine compound in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the ascorbic acid (as a solid or solution) to the reaction mixture before the introduction of any reagent that is a known or potential source of nitrosating agents.
-
Ensure the ascorbic acid is well-dispersed or dissolved in the reaction mixture.
-
-
Running the Reaction:
-
Proceed with the addition of other reagents as per your standard protocol.
-
Maintain the desired reaction temperature and monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
If the reaction is sensitive to pH, monitor and adjust as necessary, keeping in mind that ascorbic acid is acidic.
-
-
Work-up and Purification:
-
Upon completion of the reaction, proceed with the standard work-up and purification protocol.
-
Ensure that any aqueous solutions used during work-up are not strongly acidic.
-
-
Analysis:
-
Analyze the final, purified compound for the presence of nitrosamine impurities using a validated, sensitive method like LC-MS/MS or GC-MS/MS.
-
Protocol 2: Sample Preparation for GC-MS/MS Analysis of N-Nitrosamines
This protocol outlines a liquid-liquid extraction procedure for the analysis of volatile N-nitrosamines from a solid API or drug product matrix.[14]
Materials:
-
Sample (API or ground tablets)
-
1M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM), high purity
-
Internal Standard (ISTD) solution (e.g., N-Nitrosoethylmethylamine, EMNA, in methanol)
-
Centrifuge tubes (15 mL)
-
Vortex mixer and shaker
-
Centrifuge
-
GC vials
Methodology:
-
Sample Weighing: Accurately weigh approximately 250 mg of the API or ground tablet powder into a 15 mL centrifuge tube.
-
Suspension: Add 10 mL of 1M NaOH solution to the tube. Vortex briefly and then shake vigorously for at least 5 minutes to dissolve or suspend the sample.
-
Extraction:
-
Add 2.0 mL of DCM to the suspension.
-
If using an internal standard, spike the sample at this stage.
-
Vortex briefly and then shake vigorously for at least 5 minutes to extract the nitrosamines into the organic layer.
-
-
Phase Separation: Centrifuge the suspension at approximately 10,000 x g for at least 5 minutes to achieve a clear separation between the aqueous and organic layers.
-
Sample Collection: Carefully collect the lower organic (DCM) layer using a pipette and transfer it to a clean GC vial for analysis.
-
GC-MS/MS Analysis: Analyze the sample using a validated GC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.[14][18]
Visual Guides
Nitrosation Risk and Mitigation Workflow
The following diagram illustrates the logical workflow for assessing and mitigating the risk of nitrosation.
Caption: A logical workflow for the assessment, mitigation, and verification of nitrosamine impurities.
Key Factors in Nitrosamine Formation
This diagram illustrates the relationship between the necessary components for nitrosation and the corresponding preventative measures.
Caption: Relationship between nitrosation factors and preventative strategies.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. An Overview of Nitrosamine Impurities: Formation and Mitigation Strategies - Pharma Vision [pharmavision.ves.ac.in]
- 3. 6 Steps to reduce nitrosamines impurities in Pharma industry - Zamann Pharma Support GmbH [zamann-pharma.com]
- 4. veeprho.com [veeprho.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. fda.gov [fda.gov]
- 7. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dsm.com [dsm.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. FDA suggests alternative approaches for nitrosamine risk assessments | RAPS [raps.org]
- 13. youtube.com [youtube.com]
- 14. edqm.eu [edqm.eu]
- 15. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 16. researchgate.net [researchgate.net]
- 17. A Four-Step Guide to Nitrosamine Risk Assessment and Mitigation - Zamann Pharma Support GmbH [zamann-pharma.com]
- 18. turkjps.org [turkjps.org]
Optimizing reaction conditions for the methoxylation of 2-amino-6-chloro-3-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the methoxylation of 2-amino-6-chloro-3-nitropyridine to synthesize 2-amino-6-methoxy-3-nitropyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the methoxylation reaction.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Sodium Methoxide: Sodium methoxide is hygroscopic and can decompose upon exposure to moisture, reducing its reactivity. | - Use fresh, anhydrous sodium methoxide. - Store sodium methoxide under an inert atmosphere (e.g., nitrogen or argon). - Consider preparing a fresh solution of sodium methoxide in anhydrous methanol before the reaction. |
| 2. Insufficient Reaction Temperature: The reaction rate may be too slow at lower temperatures, leading to poor conversion. | - The optimal temperature range is generally between 25-30°C.[1] - If the reaction is sluggish, consider gradually increasing the temperature, but not exceeding 60°C, as higher temperatures may promote side reactions.[1] | |
| 3. Inadequate Reaction Time: The reaction may not have proceeded to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] - Continue the reaction until the starting material (2-amino-6-chloro-3-nitropyridine) is no longer visible on the TLC plate. A typical reaction time is 4-5 hours. | |
| Incomplete Reaction (Presence of Starting Material) | 1. Insufficient Sodium Methoxide: A sub-stoichiometric amount of sodium methoxide will result in incomplete conversion of the starting material. | - Use a slight molar excess of sodium methoxide. A molar ratio of 1.05 to 1.5 moles of sodium methoxide per mole of 2-amino-6-chloro-3-nitropyridine is recommended.[1] |
| 2. Poor Mixing: Inadequate agitation can lead to localized concentration gradients and incomplete reaction. | - Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture. | |
| Formation of Impurities/Side Products | 1. Presence of Water: Water can react with sodium methoxide and can also lead to hydrolysis of the starting material or product under basic conditions. | - Use anhydrous methanol as the solvent. - Ensure all glassware is thoroughly dried before use. |
| 2. Overheating: High reaction temperatures can lead to the formation of undesired byproducts. | - Maintain the reaction temperature within the recommended range of 25-30°C.[1] - Use a temperature-controlled heating mantle or water bath. | |
| 3. Air Exposure: While less common for this specific reaction, prolonged exposure to air could potentially lead to oxidative side reactions. | - Consider running the reaction under an inert atmosphere of nitrogen or argon, especially for prolonged reaction times. | |
| Difficulty in Product Isolation | 1. Incomplete Precipitation: The product may not fully precipitate upon quenching with water if the volume of water is insufficient or if the solution is not cooled adequately. | - After quenching the reaction with water, ensure the mixture is cooled to ambient temperature or below to maximize precipitation. - Stir the mixture for a sufficient time after adding water to allow for complete precipitation. |
| 2. Product Loss During Filtration: Fine particles of the product may pass through the filter paper. | - Use a filter paper with an appropriate pore size. - Consider using a Büchner funnel with a filter flask for more efficient filtration. - Wash the collected solid with cold water or a cold methanol/water mixture to remove soluble impurities without dissolving a significant amount of the product. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the methoxylation of 2-amino-6-chloro-3-nitropyridine?
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The methoxide ion (CH₃O⁻), a strong nucleophile, attacks the electron-deficient carbon atom attached to the chlorine atom on the pyridine ring. The presence of the electron-withdrawing nitro group at the 3-position and the nitrogen atom within the pyridine ring activates the 6-position for nucleophilic attack. The reaction forms a resonance-stabilized intermediate (Meisenheimer complex) before the chloride ion is eliminated, resulting in the formation of the desired product, 2-amino-6-methoxy-3-nitropyridine.
Q2: What is the role of sodium methoxide in this reaction?
A2: Sodium methoxide serves as the source of the methoxide nucleophile (CH₃O⁻) which displaces the chloride leaving group on the pyridine ring.
Q3: Why is methanol used as the solvent?
A3: Methanol is the solvent of choice for several reasons: it readily dissolves the sodium methoxide, it is the parent alcohol of the nucleophile, which prevents trans-etherification side reactions, and it is a polar solvent that can facilitate the SNAr reaction.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) should be used to achieve good separation between the starting material and the product. The disappearance of the starting material spot indicates the completion of the reaction.
Q5: What are the key safety precautions to consider for this reaction?
A5:
-
Sodium Methoxide: It is a corrosive and flammable solid that reacts violently with water. Handle it in a fume hood, away from moisture, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methanol: It is a flammable and toxic liquid. Avoid inhalation and skin contact.
-
2-amino-6-chloro-3-nitropyridine: This compound may be harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation. Handle with appropriate PPE.
-
The reaction should be performed in a well-ventilated fume hood.
Data Presentation
The following table summarizes a reported experimental condition and the resulting yield for the methoxylation of 2-amino-6-chloro-3-nitropyridine.
| Starting Material | Reagents | Solvent | Molar Ratio (NaOMe:Substrate) | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) | Reference |
| 2-amino-6-chloro-3-nitropyridine | Sodium Methoxide | Methanol | ~1.0 | 25-30 | 2 | 56.45 | 99.3 | [1] |
Experimental Protocols
Synthesis of 2-amino-6-methoxy-3-nitropyridine [1]
Materials:
-
2-amino-6-chloro-3-nitropyridine
-
Sodium methoxide
-
Anhydrous Methanol
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Condenser
-
Heating mantle or water bath
-
Büchner funnel and filter flask
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add sodium methoxide (1.05 to 1.5 molar equivalents relative to the starting material) and anhydrous methanol.
-
Stir the mixture until the sodium methoxide is completely dissolved.
-
Cool the sodium methoxide solution to approximately 15°C using an external cooling bath.
-
To this cooled solution, add 2-amino-6-chloro-3-nitropyridine (1.0 molar equivalent) portion-wise, while maintaining the temperature at or below 25-30°C.
-
After the addition is complete, heat the reaction mixture to 25-30°C and maintain this temperature for 2-5 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by pouring the reaction mixture into cold water.
-
Stir the resulting suspension at ambient temperature to ensure complete precipitation of the product.
-
Collect the solid product by filtration using a Büchner funnel.
-
Wash the collected solid with water to remove any remaining salts.
-
Dry the product under vacuum to obtain 2-amino-6-methoxy-3-nitropyridine as a solid.
Visualizations
Caption: Chemical reaction pathway for the methoxylation.
Caption: Experimental workflow for the methoxylation synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
Managing coloration issues in the final product of diaminopyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage coloration issues in the final product of diaminopyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my final diaminopyridine product discolored?
Discoloration in the final diaminopyridine product is typically due to the presence of impurities. Aromatic amines, including diaminopyridine, are susceptible to air oxidation, which can form colored by-products.[1] The color can also stem from residual starting materials, by-products from side reactions, or degradation of the product, especially when exposed to light, moisture, or oxygen.[2]
Q2: What are the common types of colored impurities?
Common colored impurities include:
-
Oxidation products: Aromatic amines can oxidize in the presence of air, leading to colored compounds.[1]
-
Conjugated compounds: Highly conjugated molecules often absorb light in the visible spectrum and appear colored.[3]
-
Residual nitro compounds: If the reduction of a nitro-precursor is incomplete, the remaining starting material can impart a color.
Q3: How can I prevent coloration during synthesis and storage?
To minimize coloration, consider the following preventative measures:
-
Use High-Purity Starting Materials: Ensure the purity of your reactants to avoid introducing colored contaminants.[1]
-
Maintain an Inert Atmosphere: Whenever possible, conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[1]
-
Proper Storage: Store the final diaminopyridine product in a tightly sealed container, protected from light and moisture, to maintain its stability.[4][5] Studies have shown that 3,4-diaminopyridine is chemically stable for extended periods when stored properly.[4][5]
Q4: How can I quantitatively measure the color of my product?
Visual inspection can be subjective. For quantitative and objective color measurement in pharmaceutical products, UV-Visible spectrophotometry is a reliable and well-established technique.[2][6] This method measures the absorption and reflection of light across the visible spectrum, providing precise and reproducible color data.[2] It is a key tool for quality assurance and quality control (QA/QC) in pharmaceutical manufacturing.[2][7]
Troubleshooting Guides
If your diaminopyridine product is already discolored, the following purification techniques can be employed.
Initial Assessment of Coloration Issue
The first step is to determine the likely cause of the coloration to select the most effective purification strategy.
Caption: Troubleshooting workflow for discolored diaminopyridine.
Decolorization with Activated Carbon
Activated carbon, or charcoal, is highly effective at adsorbing large, colored organic molecules due to its porous structure and large surface area.[8][9][10] It is particularly useful for removing colored impurities from solutions.[11][12]
Experimental Protocol:
-
Dissolve the Product: Dissolve the impure diaminopyridine in a suitable hot solvent.
-
Cool Slightly: Allow the solution to cool slightly below its boiling point to prevent violent boiling when adding the carbon.[13]
-
Add Activated Carbon: Add a small amount of activated carbon to the solution. The exact amount may require some experimentation, but typically a small scoop is sufficient.[3][9] Be aware that using too much can lead to the loss of your desired product through adsorption.[3][9]
-
Heat and Stir: Gently heat the mixture with stirring for a few minutes.
-
Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.[9][13] It is crucial to keep the solution hot during filtration to prevent premature crystallization of the product in the filter funnel.[9]
-
Crystallization: Allow the hot, colorless filtrate to cool slowly to induce crystallization of the purified diaminopyridine.
-
Isolation: Collect the pure crystals by vacuum filtration.
Caption: Workflow for purification by activated carbon and recrystallization.
Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds.[14] The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures.[15]
Experimental Protocol:
-
Solvent Selection: Choose a solvent in which diaminopyridine is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the impure diaminopyridine in a flask and add the minimum amount of hot solvent required to completely dissolve it.[13][15]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. As the solution cools, the solubility of the diaminopyridine decreases, leading to the formation of pure crystals while the impurities remain dissolved in the solvent.[14][15] For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.[13][14]
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[14]
-
Drying: Dry the crystals to remove any residual solvent.
Data on Purification and Analysis
Table 1: Comparison of Purification Techniques
| Purification Method | Principle | Effectiveness on Color Removal | Potential Product Loss |
| Recrystallization | Differential solubility of the compound and impurities at varying temperatures.[15] | Moderate to High | Low to Moderate |
| Activated Carbon | Adsorption of large, colored organic molecules onto the carbon surface.[8][10] | High | Moderate (can adsorb the desired product).[3][9] |
| Column Chromatography | Differential partitioning of components between a stationary and a mobile phase.[16] | High | Moderate |
Table 2: Analytical Techniques for Color Assessment
| Technique | Principle | Application | Reference |
| Visual Inspection | Subjective observation of color against a standard. | Preliminary quality check. | [4] |
| UV-Visible Spectrophotometry | Measures the absorbance or transmittance of light in the visible spectrum.[2] | Quantitative and objective color measurement; purity and stability analysis.[6][17] | [2][7] |
| Colorimetry | Quantitative estimation of color by comparing it to color standards.[18] | Analysis of pharmaceutical substances in various forms. | [18] |
References
- 1. researchgate.net [researchgate.net]
- 2. Color Analysis for Pharmaceutical Products using UV-Visible Absorption Techniques - Behind the Bench [thermofisher.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sefh.es [sefh.es]
- 6. Utilizing Color Measurement for the Quantitative and Qualitative Analysis in Pharmaceuticals | HunterLab [hunterlab.com]
- 7. mt.com [mt.com]
- 8. carbotecnia.info [carbotecnia.info]
- 9. Decolorizing carbon [sites.pitt.edu]
- 10. Decolorizing Carbon [zhulincarbon.com]
- 11. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
- 12. conceptsecotech.com [conceptsecotech.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Recrystallization of Dibenzalacetone – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biopharmadive.com [biopharmadive.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Production of 6-Methoxypyridine-2,3-diamine dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 6-Methoxypyridine-2,3-diamine dihydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the multi-step synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Methoxylation Step | Incomplete reaction of 2-amino-6-chloro-3-nitropyridine with sodium methoxide. | - Ensure the sodium methoxide is fresh and anhydrous. - Monitor the reaction by TLC to ensure completion. - Maintain the reaction temperature between 25-30°C.[1] - Use a slight excess of sodium methoxide (e.g., 1.05 molar equivalents). |
| Side reactions, such as the formation of dimethoxy compounds. | - Control the reaction temperature carefully; avoid overheating. - Ensure slow and controlled addition of the reactants. | |
| Exothermic Reaction During Nitro Reduction | The reduction of the nitro group is a highly exothermic process.[2] | - Implement robust temperature control with an efficient cooling system. - Add the reducing agent (e.g., stannous chloride dihydrate) portion-wise to manage the heat generated.[3] - For larger scales, consider using a continuous flow reactor for better heat management.[4] |
| Incomplete Nitro Reduction | Insufficient reducing agent or deactivation of the catalyst. | - Use a sufficient excess of the reducing agent (e.g., 2 molar equivalents of stannous chloride dihydrate).[3] - If using catalytic hydrogenation, ensure the catalyst is not poisoned and consider optimizing catalyst loading and hydrogen pressure.[2] |
| Poor solubility of the starting material. | - Choose an appropriate solvent that ensures good solubility of the nitro compound. The patent suggests concentrated hydrochloric acid for the reduction with stannous chloride.[3] | |
| Difficulty in Filtering the Dihydrochloride Salt | Fine particle size leading to slow filtration. | - After precipitation, allow the slurry to stir for a sufficient time (e.g., one hour) to allow for crystal growth.[3] - Consider controlled cooling to promote the formation of larger crystals. |
| Product is too soluble in the reaction mixture. | - Ensure the reaction mixture is sufficiently cooled before filtration to minimize solubility losses.[3] | |
| Product Purity Issues | Presence of unreacted starting materials or intermediates. | - Monitor each step of the reaction for completion using appropriate analytical techniques (e.g., TLC, HPLC).[1][3] - Optimize reaction times and temperatures to drive reactions to completion. |
| Formation of byproducts. | - Maintain strict control over reaction conditions, particularly temperature. - Purify intermediates at each stage if necessary. | |
| Inefficient final product purification. | - Wash the filtered product thoroughly with an appropriate solvent to remove residual impurities. - Recrystallization of the final product can be performed if higher purity is required. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and scalable synthetic route starts from 2,6-dichloropyridine and proceeds through nitration, ammonolysis, methoxylation, and subsequent reduction of the nitro group to form the diamine, which is then converted to its dihydrochloride salt.[1][3]
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
The most critical step is the reduction of the nitro group, which is highly exothermic.[2] Proper cooling and controlled addition of the reducing agent are essential to prevent a runaway reaction. Additionally, handling of concentrated acids and flammable solvents requires appropriate personal protective equipment (PPE) and engineering controls.
Q3: How can I improve the yield of the methoxylation step?
To improve the yield of the methoxylation of 2-amino-6-chloro-3-nitropyridine, it is crucial to use anhydrous sodium methoxide and methanol. The reaction should be carefully monitored for completion by TLC, and the temperature should be maintained at 25-30°C.[1]
Q4: What are suitable reducing agents for the conversion of 2-amino-6-methoxy-3-nitropyridine?
A commonly used reducing agent is stannous chloride dihydrate in the presence of concentrated hydrochloric acid.[3] Other options include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, though reaction conditions would need to be optimized.[2]
Q5: How is the final dihydrochloride salt isolated?
After the reduction of the nitro group in concentrated hydrochloric acid, the dihydrochloride salt often precipitates upon cooling the reaction mixture. It can then be collected by filtration.[3]
Q6: What is the purpose of neutralizing the dihydrochloride salt?
Neutralizing the 2,3-diamino-6-methoxypyridine dihydrochloride with a base, such as aqueous ammonia, is done to isolate the free base form of the diamine.[1] This may be necessary for certain applications or further purification steps.
Data Presentation
Table 1: Summary of Yields and Purity for Key Intermediates and Final Product
| Step | Starting Material | Product | Yield (%) | Purity (HPLC) | Reference |
| Methoxylation | 2-amino-6-chloro-3-nitropyridine | 2-amino-6-methoxy-3-nitropyridine | 86.5 | 99.0 | [1] |
| Reduction & Salt Formation | 2-amino-6-methoxy-3-nitropyridine | This compound | 86.4 | 99.0 | [1] |
| Neutralization | This compound | 2,3-diamino-6-methoxypyridine (free base) | 92.0 | 99.01 | [1] |
Experimental Protocols
1. Synthesis of 2-amino-6-methoxy-3-nitropyridine (Methoxylation)
-
To a suitable reactor, add methanol and sodium methoxide (1.05 molar equivalents).
-
Cool the mixture to 15°C.
-
Slowly add 2-amino-6-chloro-3-nitropyridine while maintaining the temperature at 15°C.
-
After the addition is complete, warm the mixture to 25-30°C and stir for 4-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into water.
-
Filter the precipitated solid and wash with water.
-
Dry the product under vacuum to obtain 2-amino-6-methoxy-3-nitropyridine.[1]
2. Synthesis of this compound (Reduction)
-
To a reactor, add concentrated hydrochloric acid.
-
At room temperature, add 2-amino-6-methoxy-3-nitropyridine.
-
Cool the resulting solution to 15°C.
-
Slowly add stannous chloride dihydrate (2.0 molar equivalents) while maintaining the temperature.
-
Heat the reaction mixture to 35-40°C and stir for 5-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 20°C and stir for one hour.
-
Filter the resulting precipitate to collect this compound.[3]
3. Isolation of 2,3-diamino-6-methoxypyridine (Free Base)
-
Suspend this compound in water.
-
Cool the mixture to 15°C.
-
Neutralize the suspension with a 25% aqueous ammonia solution to a pH of 7.0-8.0.
-
Stir the mixture for 30 minutes.
-
Filter the separated precipitate and dry under vacuum to obtain 2,3-diamino-6-methoxypyridine.[1]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 2. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 4. scihorizon.com [scihorizon.com]
Technical Support Center: HPLC Purity Analysis of 6-Methoxypyridine-2,3-diamine dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of an HPLC method for the purity analysis of 6-Methoxypyridine-2,3-diamine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: A reversed-phase HPLC method is a suitable starting point. Based on methods for similar aromatic diamine compounds, the following initial conditions are recommended:
| Parameter | Recommendation |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and increase to elute the analyte and any impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm (scan for optimal wavelength) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in Mobile Phase A or a mixture of water and acetonitrile. |
Q2: Why is my peak for this compound tailing?
A2: Peak tailing for this compound is common and often caused by interactions between the basic amine groups on your analyte and acidic silanol groups on the silica-based column packing. Here are some solutions:
-
Lower the Mobile Phase pH: Using an acidic mobile phase (e.g., with 0.1% formic or acetic acid) will protonate the amine groups on your analyte and suppress the ionization of the silanol groups, reducing unwanted interactions.
-
Use a Buffered Mobile Phase: A buffer (e.g., phosphate or acetate) at a low pH (around 2.5-3.5) can provide better control over the pH and improve peak shape.
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups and are designed to provide better peak shape for basic compounds.
-
Lower the Sample Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample.
Q3: How should I prepare my sample of this compound for HPLC analysis?
A3: Proper sample preparation is crucial for accurate and reproducible results.
-
Solvent Selection: Dissolve the dihydrochloride salt in a solvent that is compatible with your mobile phase. Ideally, use the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This minimizes peak distortion due to solvent mismatch.
-
Concentration: Prepare a stock solution and dilute it to a working concentration that falls within the linear range of your detector (e.g., 0.1-1.0 mg/mL).
-
Filtration: Always filter your sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could block the column frit.
Q4: What are the expected degradation pathways for this compound?
A4: Forced degradation studies are necessary to determine the stability-indicating nature of your method. Potential degradation pathways for this molecule include:
-
Oxidation: The amine groups are susceptible to oxidation, which can be tested by exposing the sample to a dilute solution of hydrogen peroxide.
-
Acid/Base Hydrolysis: The methoxy group or the entire molecule could be susceptible to hydrolysis under strong acidic or basic conditions.
-
Thermal Degradation: Exposing the solid material or a solution to high temperatures can reveal potential thermal degradants.
-
Photodegradation: Exposure to UV or visible light can cause degradation. The pyridine ring and its substituents can be photoreactive.
It is important to develop an HPLC method that can separate the main peak from any potential degradation products formed under these stress conditions.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of this compound.
Workflow for Troubleshooting HPLC Issues
Caption: A logical workflow for troubleshooting common HPLC issues.
| Problem | Possible Cause | Recommended Solution |
| High Backpressure | 1. Blocked column frit or in-line filter.2. Sample precipitation in the column.3. Mobile phase salt precipitation. | 1. Replace the in-line filter. Back-flush the column (if permissible by the manufacturer).2. Ensure the sample is fully dissolved in a compatible solvent.3. Flush the system with water before switching to high organic content mobile phases. |
| Peak Tailing | 1. Secondary interactions with column silanols.2. Column overload.3. Mobile phase pH inappropriate for the basic analyte. | 1. Use a highly deactivated, end-capped column. Add a competing base to the mobile phase (e.g., triethylamine), though this may not be MS-compatible.2. Reduce the injection volume or sample concentration.3. Lower the mobile phase pH with an acid like formic acid or use a buffer to maintain a consistent low pH. |
| Split Peaks | 1. Partially blocked column inlet frit.2. Injection solvent incompatible with the mobile phase.3. Column void. | 1. Replace the frit or the column.2. Dissolve the sample in the initial mobile phase.3. Replace the column. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation.2. Insufficient column equilibration time.3. Fluctuations in column temperature.4. Pump malfunction. | 1. Prepare fresh mobile phase and ensure accurate mixing.2. Equilibrate the column for at least 10-15 column volumes before injection.3. Use a column oven for stable temperature control.4. Check the pump for leaks and ensure a steady flow rate. |
| No Peaks or Very Small Peaks | 1. Incorrect injection.2. Detector issue (e.g., lamp off, incorrect wavelength).3. Sample is too dilute or has degraded. | 1. Check the autosampler for proper operation and ensure the vial contains enough sample.2. Verify detector settings and lamp status.3. Prepare a fresh, more concentrated sample. |
Experimental Protocols
Protocol 1: HPLC Method Development Workflow
This protocol outlines the steps for developing a stability-indicating HPLC method for the purity analysis of this compound.
Caption: Workflow for HPLC method development and validation.
Methodology:
-
Analyte Characterization:
-
Determine the UV absorbance maximum of this compound by scanning a dilute solution (e.g., 10 µg/mL in methanol or mobile phase) from 200-400 nm.
-
Assess the solubility of the compound in various solvents (water, methanol, acetonitrile) to aid in sample and mobile phase preparation.
-
-
Initial Chromatographic Conditions:
-
Start with the recommended conditions in FAQ Q1 .
-
-
Method Optimization:
-
Mobile Phase pH: Evaluate the effect of pH on peak shape and retention by adjusting the acid concentration or using different buffers (e.g., phosphate buffer at pH 2.5, 3.0, and 3.5).
-
Organic Modifier: Compare acetonitrile and methanol as the organic modifier. Acetonitrile often provides better peak shape and lower backpressure.
-
Gradient Optimization: Adjust the gradient slope to ensure adequate separation of the main peak from any impurities. A shallow gradient is often better for resolving closely eluting impurities.
-
Column Chemistry: If peak shape remains poor, consider a column with a different stationary phase (e.g., a Phenyl-Hexyl column) which can offer different selectivity for aromatic compounds.
-
-
Forced Degradation Study:
-
Prepare solutions of the analyte and subject them to the following stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 2-8 hours.
-
Basic: 0.1 M NaOH at 60°C for 2-8 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 2-8 hours.
-
Thermal: Heat the solid drug substance at 105°C for 24 hours.
-
Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the stressed samples alongside a control (unstressed) sample. The method is considered "stability-indicating" if all degradation products are baseline-resolved from the parent peak.
-
-
Method Validation:
-
Once the method is optimized, perform validation according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. This includes assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
-
Validation & Comparative
Comparative Guide to HPLC and LC-MS Analysis for Validating the Purity of 6-Methoxypyridine-2,3-diamine Dihydrochloride
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of 6-Methoxypyridine-2,3-diamine dihydrochloride, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final drug product.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In the context of purity analysis, HPLC with a UV detector is a robust and widely used method for determining the percentage of the main compound and detecting impurities. The separation is based on the differential partitioning of the analyte and impurities between a stationary phase (the column) and a mobile phase.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the highly sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for the identification of unknown impurities by providing information about their molecular weights and fragmentation patterns. For purity analysis, LC-MS can confirm the identity of the main peak and provide structural information about any co-eluting or minor impurities.
Experimental Protocols
A well-defined experimental protocol is essential for reproducible and accurate results. Below are representative methodologies for HPLC-UV and LC-MS analysis of this compound.
HPLC-UV Method for Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for the separation of polar aromatic compounds.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic impurities. For example:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, or a wavelength determined by the UV spectrum of 6-Methoxypyridine-2,3-diamine.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
LC-MS Method for Impurity Identification
-
Instrumentation: An LC-MS system consisting of an HPLC or UHPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Chromatographic Conditions: The same column and mobile phases as the HPLC-UV method can often be used. However, it is crucial to use volatile mobile phase additives like formic acid or ammonium formate instead of non-volatile buffers (e.g., phosphate buffers) which are incompatible with mass spectrometry.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for amine-containing compounds.
-
Scan Range: A wide scan range (e.g., m/z 50-1000) is used to detect a broad range of potential impurities.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120 °C.
-
Desolvation Temperature: ~350 °C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
-
Data Acquisition: Full scan mode for general impurity profiling and tandem MS (MS/MS) for structural elucidation of specific impurities.
Data Presentation: A Comparative Analysis
The choice between HPLC-UV and LC-MS often depends on the specific requirements of the analysis, such as the need for quantitation versus identification.
Table 1: Comparison of Performance Parameters
| Parameter | HPLC-UV | LC-MS |
| Primary Function | Quantitative Purity Analysis | Impurity Identification & Profiling |
| Limit of Detection (LOD) | ~0.01% - 0.05% (impurity) | ~0.001% - 0.01% (impurity) |
| Limit of Quantitation (LOQ) | ~0.03% - 0.15% (impurity) | ~0.003% - 0.03% (impurity) |
| Linearity (R²) | > 0.999 | > 0.99 (semi-quantitative) |
| Precision (%RSD) | < 2% | < 10% |
| Specificity | Moderate (based on retention time) | High (based on mass-to-charge ratio) |
| Cost per Sample | Lower | Higher |
| Throughput | Higher | Lower |
Table 2: Advantages and Disadvantages
| Technique | Advantages | Disadvantages |
| HPLC-UV | - Robust and reliable for routine quality control. - Excellent quantitative performance. - Lower operational cost and complexity. | - Limited specificity; co-eluting impurities may not be detected. - Does not provide structural information for unknown impurities. |
| LC-MS | - High sensitivity and specificity for impurity detection. - Provides molecular weight and structural information for impurity identification. - Essential for method development and forced degradation studies. | - More complex and expensive instrumentation. - Quantitative performance can be affected by matrix effects and ion suppression. - Requires volatile mobile phases. |
Visualizing the Workflow and Technique Comparison
To better illustrate the analytical process and the relationship between these techniques, the following diagrams are provided.
Caption: Workflow for Purity Validation of this compound.
Caption: Comparison of HPLC-UV and LC-MS Capabilities.
Conclusion and Recommendations
Both HPLC-UV and LC-MS are indispensable techniques for the comprehensive purity analysis of this compound.
-
For routine quality control and batch release , a validated HPLC-UV method is the industry standard. It provides accurate and precise quantification of the main component and known impurities, ensuring consistent product quality.
-
During method development, for the identification of unknown impurities, and in forced degradation studies , LC-MS is essential. Its ability to provide molecular weight and structural information is critical for understanding the impurity profile and ensuring the safety of the drug substance.
A combined approach is often the most effective strategy. An HPLC-UV method can be used for routine purity testing, while an LC-MS method is employed to identify any new or out-of-specification impurities, ensuring a thorough and robust control strategy for this compound.
Interpreting the Proton NMR Spectrum of 2,3-diamino-6-methoxypyridine: A Comparative Guide
For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a detailed interpretation of the predicted ¹H NMR spectrum of 2,3-diamino-6-methoxypyridine and compares it with the experimental spectra of structurally related analogues. This analysis is crucial for drug development professionals and scientists working with substituted pyridines, a common scaffold in medicinal chemistry.
Predicted ¹H NMR Spectral Data and Comparison
The ¹H NMR spectrum of 2,3-diamino-6-methoxypyridine is predicted to exhibit distinct signals corresponding to its aromatic protons, amino groups, and methoxy group. Due to the electronic effects of the substituents—two electron-donating amino groups and one electron-donating methoxy group—the chemical shifts of the pyridine ring protons are expected to be in the upfield region compared to unsubstituted pyridine.
To facilitate interpretation, the predicted spectral data for 2,3-diamino-6-methoxypyridine are compared with the available experimental data for 2,3-diaminopyridine and 2-methoxypyridine. This comparison highlights the influence of each substituent on the chemical environment of the pyridine ring protons.
| Compound | Proton | Predicted/Observed Chemical Shift (ppm) | Multiplicity | Integration |
| 2,3-diamino-6-methoxypyridine | H-4 | ~6.8 - 7.0 | Doublet | 1H |
| H-5 | ~6.0 - 6.2 | Doublet | 1H | |
| -OCH₃ | ~3.8 - 4.0 | Singlet | 3H | |
| -NH₂ (C-2) | ~4.5 - 5.5 (broad) | Singlet | 2H | |
| -NH₂ (C-3) | ~4.5 - 5.5 (broad) | Singlet | 2H | |
| 2,3-Diaminopyridine [1][2] | H-4 | ~7.0 | Doublet of doublets | 1H |
| H-5 | ~6.4 | Doublet of doublets | 1H | |
| H-6 | ~7.6 | Doublet of doublets | 1H | |
| -NH₂ | Broad | Singlet | 4H | |
| 2-Methoxypyridine [3] | H-3 | ~6.7 | Doublet of doublets | 1H |
| H-4 | ~7.5 | Triplet of doublets | 1H | |
| H-5 | ~6.8 | Doublet | 1H | |
| H-6 | ~8.1 | Doublet | 1H | |
| -OCH₃ | ~3.9 | Singlet | 3H |
Note: The chemical shifts for the amino protons are highly dependent on the solvent and concentration and often appear as broad singlets.
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H NMR spectra is essential for accurate structural determination.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
The choice of solvent is critical; DMSO-d₆ is often suitable for polar compounds like diaminopyridines as it can help in observing the exchangeable NH protons.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
Data Acquisition:
-
The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
-
The instrument should be properly tuned and shimmed to obtain optimal resolution and line shape.
-
A standard pulse-acquire sequence is typically used.
-
Key acquisition parameters include a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
-
The chemical shifts should be referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.
Logical Workflow for Spectral Interpretation
The process of interpreting a ¹H NMR spectrum follows a logical workflow, which can be visualized as follows:
References
Comparative Analysis of 6-Methoxypyridine-2,3-diamine dihydrochloride and Other Diaminopyridines: A Guide for Researchers
This guide offers a comprehensive comparative study of 6-Methoxypyridine-2,3-diamine dihydrochloride and other notable diaminopyridines, tailored for researchers, scientists, and professionals in drug development. By presenting objective comparisons of their chemical properties, synthesis, and performance in various applications, supported by experimental data, this document aims to facilitate informed decisions in research and development.
Introduction to Diaminopyridines
Diaminopyridines are a class of organic compounds characterized by a pyridine ring substituted with two amino groups. The position of these amino groups, along with other substituents, significantly influences their chemical and biological properties. This guide focuses on this compound and provides a comparative perspective with other diaminopyridines, such as 3,4-diaminopyridine and various diaminopyrimidine derivatives, which have garnered attention for their roles in medicinal chemistry and materials science. While this compound is prominently used in the cosmetics industry as a hair dye precursor, other diaminopyridines are investigated for their therapeutic potential, including their action as kinase and dihydrofolate reductase (DHFR) inhibitors.
Physicochemical Properties
The physicochemical properties of diaminopyridines, such as solubility and basicity, are critical determinants of their utility in different applications. The dihydrochloride salt form of these compounds generally enhances their water solubility. The position of the amino groups on the pyridine ring dictates the electronic distribution and, consequently, the basicity of the isomers, which is a crucial factor in their coordination chemistry and catalytic activity.
Table 1: Comparison of Physicochemical Properties of Selected Diaminopyridines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C6H11Cl2N3O | 212.08 | Not specified | Not specified |
| 3,4-Diaminopyridine | C5H7N3 | 109.13 | Powder | 216-218[1] |
| 2,6-Diaminopyridine | C5H7N3 | 109.13 | Not specified | Not specified |
| 4-Aminopyridine | C5H6N2 | 94.12 | Not specified | Not specified |
Synthesis and Characterization
The synthesis of diaminopyridines often involves multi-step processes, including nitration, reduction, and amination reactions. The specific synthetic route can influence the yield and purity of the final product.
General Synthesis Workflow
A common synthetic route for diaminopyridines involves the reduction of a nitro-substituted aminopyridine. This can be achieved through catalytic hydrogenation or using reducing agents like iron in acidic media. The following diagram illustrates a generalized workflow.
Caption: Generalized workflow for the synthesis of diaminopyridines.
Experimental Protocols for Characterization
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity and stability of diaminopyridines. A validated HPLC-UV method for the determination of 3,4-diaminopyridine in the presence of its degradation products has been described.[2][3]
-
Column: C18 bonded phase column.
-
Mobile Phase: A mixture of acetonitrile (10 volumes) and an aqueous solution (90 volumes) containing 1 g/L sodium octanesulfonate and 0.77 g/L ammonium acetate, with the pH adjusted to 1.9 with trifluoroacetic acid.[2][3]
-
Detection: UV spectrophotometry.
-
Run Time: All peaks are typically eluted in under 40 minutes.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for the structural elucidation of diaminopyridine derivatives. Both 1H and 13C NMR provide detailed information about the chemical environment of the atoms in the molecule. For instance, in the 1H NMR spectrum of 2-methoxypyridine, distinct signals for the protons on the pyridine ring and the methoxy group can be observed.[4] Advanced 2D NMR techniques can be employed for more complex structures to establish connectivity between different parts of the molecule.[5]
Comparative Performance and Applications
While this compound is primarily utilized in the cosmetic industry, other diaminopyridines and their derivatives have been extensively studied for their therapeutic potential, particularly as enzyme inhibitors.
Diaminopyrimidines as Dihydrofolate Reductase (DHFR) Inhibitors
Diaminopyrimidine derivatives are a well-known class of DHFR inhibitors.[6][7][8] DHFR is a crucial enzyme in the folate metabolic pathway, which is essential for DNA synthesis. Inhibition of this enzyme can impede cell proliferation, making it a target for anticancer and antimicrobial agents. The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50).
Table 2: In Vitro Inhibitory Activity (IC50) of Selected Diaminopyrimidine Derivatives against Dihydrofolate Reductase (DHFR)
| Compound | Target Organism/Cell Line | DHFR IC50 (µM) | Reference |
| Compound 12 | Human | Potent (exact value not specified) | [6] |
| Compound 15 | Human | Potent (exact value not specified) | [6] |
| Compound 16 | MCF-7, HepG2, SKHep1, Hela | Potent antiproliferative activity | [6] |
| Compound 17 | MCF-7, HepG2, SKHep1, Hela | Potent antiproliferative activity | [6] |
| Compound 22 | MCF-7, HepG2, SKHep1, Hela | Potent antiproliferative activity | [6] |
Note: The table presents a selection of compounds from a study on 2-substituted-4,6-diaminopyrimidine derivatives. The original study should be consulted for detailed structures and a comprehensive list of compounds and their activities.
The mechanism of action of diaminopyrimidines as DHFR inhibitors involves their binding to the active site of the enzyme, preventing the binding of the natural substrate, dihydrofolate.
Caption: Inhibition of Dihydrofolate Reductase (DHFR) by diaminopyrimidine derivatives.
Diaminopyridines as Kinase Inhibitors
Diaminopyrimidine and diaminopyridine derivatives have also been investigated as inhibitors of various kinases, which are key regulators of cellular signaling pathways.[9][10][11][12][13] For instance, a series of 2,6-diamino-3-acylpyridines were designed and synthesized as cyclin-dependent kinase (CDK) inhibitors, showing potent inhibitory activities against CDK1 and CDK2 and inhibiting cellular proliferation in tumor cell lines.[10] Similarly, 2,4-diaminopyrimidine derivatives have been developed as potent inhibitors of focal adhesion kinase (FAK) and CDK7.[9][13]
Table 3: In Vitro Inhibitory Activity (IC50) of Selected Diaminopyrimidine Derivatives against Kinases
| Compound | Target Kinase | IC50 (nM) | Target Cell Line(s) | Antiproliferative IC50 (nM) | Reference |
| Compound A12 | FAK | 10.8 | A549, MDA-MB-231 | 130, 94 | [9] |
| Compound 22 | CDK7 | 7.21 | MV4-11 | - | [13] |
| Compound 2r | CDK1, CDK2 | Potent (exact values not specified) | HeLa, HCT116, A375 | - | [10] |
| Compound 11 | CDK1, CDK2 | Potent (exact values not specified) | HeLa, HCT116, A375 | - | [10] |
Note: This table provides examples from different studies. For detailed structure-activity relationships, the original publications should be consulted.
Modulation of Neuronal Signaling Pathways
3,4-Diaminopyridine (also known as Amifampridine) is a well-studied diaminopyridine that acts as a potassium channel blocker. By blocking voltage-gated potassium channels on presynaptic nerve terminals, it prolongs the action potential, leading to an increased influx of calcium ions and enhanced release of neurotransmitters like acetylcholine. This mechanism of action is the basis for its therapeutic use in certain neuromuscular disorders. The modulation of neuronal activity by aminopyridines can be influenced by experimental conditions such as tissue oxygenation.[14]
Caption: Modulation of neuronal signaling by 3,4-Diaminopyridine.
Comparative Toxicity
A comparative analysis of the toxicity of aminopyridine compounds is crucial for their development as therapeutic agents or their safe use in other applications. Acute toxicity is often expressed as the LD50 (lethal dose for 50% of a test population). In vitro cytotoxicity can be assessed using assays like the MTT assay to determine the IC50 value.[15] For instance, a study on 2,6-diaminopyridine indicated an oral LD50 in rats to be between 50-300 mg/kg body weight.[16]
Table 4: Comparative Toxicity Data for Aminopyridine Compounds
| Compound | Test Organism/Cell Line | Toxicity Metric | Value | Reference |
| 2-Aminopyridine | Not specified | LD50 | Data available | [15] |
| 3-Aminopyridine | Not specified | LD50 | Data available | [15] |
| 4-Aminopyridine | Not specified | LD50 | Data available | [15] |
| 2,6-Diaminopyridine | Rat (oral) | LD50 | 50-300 mg/kg | [16] |
| 3,4-Diaminopyridine | Not specified | LD50 | Not sufficiently available | [15] |
Conclusion
This guide provides a comparative overview of this compound and other diaminopyridines, highlighting their diverse applications and the structure-activity relationships that govern their performance. While this compound has found a niche in the cosmetics industry, the broader family of diaminopyridines and diaminopyrimidines continues to be a rich source of lead compounds in drug discovery, particularly in the development of enzyme inhibitors for cancer and infectious diseases. Further direct comparative studies under standardized conditions would be invaluable for a more comprehensive understanding of the relative merits of these compounds in various applications. The provided experimental protocols and mechanistic diagrams serve as a foundation for researchers to design and interpret their own studies in this promising area of chemical and biomedical research.
References
- 1. 3,4-ジアミノピリジン ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. hub-staging.lib.hku.hk [hub-staging.lib.hku.hk]
- 4. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. Synthesis, dihydrofolate reductase inhibition, anti-proliferative testing, and saturation transfer difference ¹H-NMR study of some new 2-substituted-4,6-diaminopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of 4-aminopyridine-induced neuronal activity and local pO(2)in rat hippocampal slices by changing the flow rate of the superfusion medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. health.ec.europa.eu [health.ec.europa.eu]
Comparative Analysis of 6-Methoxypyridine-2,3-diamine dihydrochloride and Its Analogs: A Characterization Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization data for 6-Methoxypyridine-2,3-diamine dihydrochloride and its relevant analogs. Due to the limited availability of public data for the target compound, this guide utilizes data from its parent compound, 2,3-diaminopyridine, and other closely related structures to provide a comparative framework. This information is intended to assist researchers in understanding the physicochemical and spectroscopic properties of this class of compounds.
Physicochemical Properties
The following table summarizes the available physicochemical data for this compound and its analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₆H₁₁Cl₂N₃O | 212.08[1] | 168-170[2] | Data not available |
| 2,3-Diaminopyridine | C₅H₇N₃ | 109.13[3] | 110-115[3] | Powder[3] |
| 6-Chloropyridine-2,3-diamine | C₅H₆ClN₃ | 143.57 | 131-134 | Solid |
| 2,6-Dimethoxy-3,5-pyridinediamine dihydrochloride | C₇H₁₃Cl₂N₃O₂ | 242.10 | Data not available | Data not available |
Spectroscopic Data Comparison
NMR Spectroscopy
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound | Data not available | Data not available | Data not available |
| 2,3-Diaminopyridine | DMSO-d₆ | 7.58 (d), 6.93 (d), 6.56 (dd), 5.22 (s, NH₂)[4] | Data not available |
Infrared (IR) Spectroscopy
| Compound | Major IR Peaks (cm⁻¹) |
| This compound | Data not available |
| 2,3-Diaminopyridine | N-H stretching (amines), C-N stretching, C=C and C=N stretching (aromatic ring)[5] |
Mass Spectrometry
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks |
| This compound | Data not available | Data not available |
| 2,3-Diaminopyridine | 109 (M⁺)[6] | Data not available |
Experimental Protocols
The following are generalized experimental protocols for the characterization techniques cited in this guide. Researchers should optimize these methods based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid Samples (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this class of compounds include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: Acquire the mass spectrum, scanning a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound and its fragments.
-
Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to gain further structural information. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.
Synthesis and Characterization Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound and its analogs.
Caption: General workflow for synthesis and characterization.
Conclusion
This guide highlights the current landscape of available characterization data for this compound and its analogs. While comprehensive spectroscopic data for the target compound remains elusive in the public domain, the provided information on related compounds and standardized experimental protocols offers a valuable starting point for researchers. The presented workflow and comparative tables can guide future experimental work and aid in the interpretation of newly acquired data for this important class of heterocyclic compounds. Further research is needed to fully characterize this compound and populate a more complete comparative database.
References
- 1. 2,3-Diaminopyridine | 452-58-4 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 2,3-Diaminopyridine 95 452-58-4 [sigmaaldrich.com]
- 4. 2,3-Diaminopyridine(452-58-4) 1H NMR [m.chemicalbook.com]
- 5. 2,3-Pyridinediamine [webbook.nist.gov]
- 6. 2,3-Diaminopyridine | C5H7N3 | CID 9956 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Methoxypyridine-Derived Gamma-Secretase Modulators (GSMs) in Amyloid-Beta 42 Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various gamma-secretase modulators (GSMs), with a focus on methoxypyridine-derived compounds, in reducing the pathogenic amyloid-beta 42 (Aβ42) peptide implicated in Alzheimer's disease. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and experimental workflows to facilitate an objective evaluation of these potential therapeutic agents.
Efficacy Data Summary
The table below summarizes the in vitro and in vivo efficacy of selected GSMs in reducing Aβ42 levels. The data has been compiled from various preclinical studies to provide a comparative overview of their potency and activity.
| Compound Class | Specific Compound | In Vitro Aβ42 Inhibition (IC50) | In Vivo Aβ42 Reduction | Animal Model | Key Findings |
| Methoxypyridine-Derived | Compound 64 | Not explicitly stated in provided abstracts | Significant reduction in plasma and brain | J20 and Tg2576 mice | Demonstrated ability to cross the blood-brain barrier and engage the target in vivo.[1][2] |
| Pyridazine-Derived | BPN-15606 (Compound 1) | 4.1 nM | Robust, dose-dependent reduction at 5-10 mg/kg | Rats and mice | Showed a greater than 40-fold safety margin and potent Aβ42 lowering in multiple species.[3] |
| Pyridazine-Derived | Compound 2 | 5.3 nM | Not explicitly stated | - | High in vitro potency for Aβ42 inhibition.[3] |
| Pyridazine-Derived | Compound 3 | 84 nM | Not explicitly stated | - | Potentiated Aβ38 secretion with an EC50 of 29 nM.[3] |
| Aminothiazole-Derived | GSM-1 | ~200 nM | Significant reduction in plasma and CSF | Nonhuman primates | Demonstrated potent Aβ42 reduction in a primate model.[4] |
| Novel Heterocycles | AZ3303 | Not explicitly stated | Statistically significant decrease at 100 and 300 µmol/kg | C57BL/6 mice | Showed in vivo efficacy in lowering brain Aβ42 levels.[5] |
| Novel Heterocycles | AZ4800 | Not explicitly stated | Statistically significant decrease at 75, 150, and 300 µmol/kg | C57BL/6 mice | Demonstrated dose-dependent reduction of brain Aβ42.[5] |
Mechanism of Action and Experimental Workflow
To visually represent the processes involved in GSM activity and their evaluation, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of a methoxypyridine-derived GSM on γ-secretase.
Caption: A typical experimental workflow for evaluating the efficacy of GSMs.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of methoxypyridine-derived and other GSMs.
In Vitro Aβ Reduction Assay
This protocol outlines a common method for assessing the potency of GSMs in a cellular context.
1. Cell Culture and Maintenance:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing human wild-type Amyloid Precursor Protein (APP) (HEK293-APP) or SH-SY5Y neuroblastoma cells with APP overexpression are commonly used.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) to ensure the retention of the APP transgene.
-
Incubation Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
2. Compound Treatment:
-
Cells are seeded into 96-well plates at a predetermined density to achieve approximately 80-90% confluency at the time of treatment.
-
The GSM compound is dissolved in a suitable solvent, typically Dimethyl Sulfoxide (DMSO), to create a stock solution.
-
Serial dilutions of the compound are prepared in the culture medium to achieve a range of final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
The existing medium is removed from the cells, and the medium containing the various concentrations of the GSM or vehicle control (DMSO) is added.
-
Cells are incubated with the compound for a specified period, usually 24 to 48 hours.
3. Aβ Quantification (ELISA):
-
After incubation, the conditioned medium is collected from each well.
-
The levels of secreted Aβ42, Aβ40, and Aβ38 are quantified using commercially available sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each Aβ species.
-
The assay is performed according to the manufacturer's instructions, which typically involves the capture of Aβ peptides by a plate-bound antibody, followed by detection with a labeled secondary antibody.
-
The absorbance is read using a microplate reader, and the concentration of each Aβ species is determined by comparison to a standard curve.
4. Data Analysis:
-
The percentage of Aβ42 reduction is calculated relative to the vehicle-treated control.
-
The half-maximal inhibitory concentration (IC50) for Aβ42 reduction and the half-maximal effective concentration (EC50) for Aβ38 potentiation are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
In Vivo Efficacy Studies in Transgenic Mouse Models
This protocol describes a general procedure for evaluating the in vivo efficacy of GSMs in reducing brain Aβ levels in animal models of Alzheimer's disease.
1. Animal Models:
-
Transgenic mouse models that overexpress human APP with mutations associated with familial Alzheimer's disease are commonly used. Examples include Tg2576 and J20 mice.[1][2] These models develop age-dependent amyloid plaque pathology.
-
Animals are housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water. All procedures are conducted in accordance with institutional animal care and use committee guidelines.
2. Compound Administration:
-
The GSM compound is formulated in a suitable vehicle for oral administration (e.g., a solution or suspension in a mixture of polyethylene glycol, Tween 80, and water).
-
The compound is administered to the mice via oral gavage at one or more dose levels. A vehicle control group receives the formulation without the active compound.
-
The dosing can be acute (a single dose) or chronic (daily dosing for a specified period).
3. Sample Collection:
-
At a predetermined time point after the final dose, the animals are euthanized.
-
Blood is collected via cardiac puncture to obtain plasma.
-
The brain is rapidly excised. One hemisphere may be snap-frozen for biochemical analysis, while the other may be fixed for immunohistochemistry.
4. Brain Homogenate Preparation and Aβ Quantification:
-
The frozen brain hemisphere is weighed and homogenized in a buffer containing protease inhibitors.
-
The homogenate is then subjected to a series of extractions to isolate different pools of Aβ. For example, a diethylamine (DEA) extraction can be used to isolate soluble Aβ.
-
The levels of Aβ42 and Aβ40 in the brain extracts and plasma are quantified using specific ELISA kits, as described in the in vitro protocol.
5. Data Analysis:
-
The Aβ levels in the treated groups are compared to the vehicle control group.
-
Statistical analysis (e.g., one-way ANOVA followed by Dunnett's multiple comparison test) is performed to determine the significance of any observed reductions in Aβ levels.[5] The results are typically expressed as the percentage reduction in Aβ42 or the change in the Aβ42/Aβ40 ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. Search [escholarship.org]
- 3. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Aβ42 in vivo by γ-secretase modulator in primates and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Reduction of Nitropyridines
For researchers, scientists, and drug development professionals, the reduction of nitropyridines to their corresponding aminopyridines is a critical transformation in the synthesis of numerous pharmaceutical agents and functional materials. While stannous chloride (SnCl₂) has been a traditional choice for this reaction, its use presents challenges related to metal waste disposal and, in some cases, harsh reaction conditions. This guide provides an objective comparison of alternative reagents, supported by experimental data, to aid in the selection of more efficient, selective, and environmentally benign methods.
Quantitative Comparison of Reducing Agents
The following table summarizes the performance of various reagents in the reduction of nitropyridines, offering a comparative overview of their efficacy under different conditions.
| Reagent/Catalyst | Substrate | Reaction Conditions | Yield (%) | Reference |
| Stannous Chloride (SnCl₂) (Baseline) | 2-Chloro-3-nitropyridine | Methanol, Reflux, 3h | 85-77 | [1] |
| Iron (Fe) / Mineral Acid | 4-Nitropyridine-N-oxide | Iron powder, Hydrochloric acid, Water | 80-85 | [2][3] |
| Raney Nickel (RaNi) / H₂ | General Aromatic Nitro Compounds | Hydrogen gas, Solvent | High | [4] |
| Raney Nickel (RaNi) / Formic Acid | General Aromatic Nitro Compounds | Formic acid, Methanol, Room Temp., 10-30 min | 80-90 | [5] |
| Zinc (Zn) / Ammonium Chloride | 4-Nitropyridine-N-oxide | Zinc dust, Ammonium chloride, Water | Moderate | [6] |
| Sodium Dithionite (Na₂S₂O₄) | General Aromatic Nitro Compounds | Water, Organic co-solvent | Generally High | [7][8] |
| Tetrahydroxydiboron (B₂(OH)₄) | 2-Chloro-3-nitropyridine | 4,4'-bipyridine (catalyst), 5 min | 90 | [1] |
| **Samarium Diiodide (SmI₂) ** | General Nitro Compounds | THF, Proton source (e.g., MeOH) | Good to High | [9][10] |
| Catalytic Transfer Hydrogenation (Pd/C) | General Aromatic Nitro Compounds | Hydrogen donor (e.g., Formic acid) | High | [11] |
Detailed Experimental Protocols
Below are detailed methodologies for key alternative reduction methods.
1. Catalytic Hydrogenation using Raney Nickel
Catalytic hydrogenation is a widely used, clean, and efficient method for nitro group reduction. Raney Nickel is particularly advantageous when the substrate contains halides, as it is less prone to causing dehalogenation compared to palladium catalysts.[4]
-
Materials:
-
Nitropyridine derivative
-
Raney Nickel (slurry in water or ethanol)
-
Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., Parr shaker)
-
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve the nitropyridine substrate in the chosen solvent.
-
Carefully add the Raney Nickel catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The amount of catalyst typically ranges from 5 to 20 wt% relative to the substrate.
-
Seal the reaction vessel and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by techniques such as TLC, GC, or by observing hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: The catalyst can be pyrophoric upon drying; handle with care.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude aminopyridine, which can be further purified by crystallization or chromatography.
-
2. Reduction using Iron Powder in Acidic Media
The use of iron metal in the presence of an acid is a classical, cost-effective, and often chemoselective method for nitro group reduction.[2][3]
-
Materials:
-
Nitropyridine derivative
-
Iron powder (fine grade)
-
Acid (e.g., Acetic acid, Hydrochloric acid)
-
Solvent (e.g., Ethanol, Water, or a mixture)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitropyridine substrate and the solvent.
-
Add the iron powder (typically 3-10 equivalents relative to the nitro compound).
-
Slowly add the acid to the stirred suspension. The reaction can be exothermic.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through celite to remove the iron and iron salts. Wash the filter cake with the solvent.
-
Neutralize the filtrate with a base (e.g., sodium carbonate or sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the aminopyridine.
-
3. Reduction using Sodium Dithionite
Sodium dithionite (Na₂S₂O₄) is a mild and economical reducing agent that is particularly useful for substrates sensitive to acidic conditions or catalytic hydrogenation.[7][8]
-
Materials:
-
Nitropyridine derivative
-
Sodium dithionite
-
Solvent system (e.g., Dichloromethane/Water, THF/Water, Methanol/Water)
-
Phase-transfer catalyst (optional, e.g., tetrabutylammonium bromide)
-
-
Procedure:
-
Dissolve the nitropyridine in the organic solvent in a round-bottom flask.
-
In a separate flask, prepare an aqueous solution of sodium dithionite (typically 2-4 equivalents).
-
Add the aqueous sodium dithionite solution to the stirred solution of the nitropyridine. A phase-transfer catalyst can be added to facilitate the reaction in a two-phase system.
-
Stir the mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the product.
-
Visualizing Reaction Pathways and Workflows
General Reduction of a Nitropyridine
The fundamental transformation in the reduction of a nitropyridine involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂). This process is a six-electron reduction.
Caption: General reaction pathway for the reduction of a nitropyridine.
Comparative Experimental Workflow: Stannous Chloride vs. Iron/HCl
This diagram illustrates a comparative workflow for the reduction of a nitropyridine using the traditional stannous chloride method versus the more environmentally benign iron/HCl alternative.
Caption: Workflow comparison: Stannous Chloride vs. Iron/HCl reduction.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-nitropyridine synthesis requested , Hive Chemistry Discourse [chemistry.mdma.ch]
- 3. mdpi.org [mdpi.org]
- 4. Raney nickel - Wikipedia [en.wikipedia.org]
- 5. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 10. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of N-Aryl Pyridine Diamines: Buchwald-Hartwig vs. Ullmann Condensation
For researchers and professionals in drug development, the efficient synthesis of N-aryl pyridine diamines is a critical step in the creation of novel therapeutics. These moieties are prevalent in a wide range of biologically active compounds. Two of the most powerful methods for forging the crucial C-N bond are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. This guide offers an objective comparison of these two seminal reactions, supported by experimental data, to aid in the selection of the optimal synthetic route.
At a Glance: Key Differences
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (Pd) | Copper (Cu) |
| Typical Ligands | Bulky, electron-rich phosphines | Simple diamines, amino acids, or none |
| Reaction Temperature | Milder (often 25-120°C) | Harsher (often >100-220°C)[1] |
| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄) | Often strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃) |
| Solvent | Aprotic solvents (e.g., toluene, dioxane)[2] | High-boiling polar solvents (e.g., DMF, NMP)[1] |
| Substrate Scope | Broad, including electron-rich and -neutral aryl halides | Traditionally favored for electron-poor aryl halides[1] |
| Cost | Higher (palladium and specialized ligands) | Generally lower (copper is more abundant) |
| Functional Group Tolerance | Generally high | Can be limited by high temperatures |
Delving into the Mechanisms
The distinct catalytic cycles of the Buchwald-Hartwig and Ullmann reactions are fundamental to their different reaction characteristics and substrate compatibility.
The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The reaction is initiated by the oxidative addition of the aryl halide to the Pd(0) complex. Subsequent association of the amine and deprotonation by a base forms a palladium-amido complex. Reductive elimination from this complex yields the desired N-aryl pyridine diamine and regenerates the active Pd(0) catalyst.[2][3]
The Ullmann condensation traditionally involves a Cu(I)/Cu(III) catalytic cycle. The reaction begins with the formation of a copper amide species, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting Cu(III) intermediate furnishes the N-aryl product and regenerates the active Cu(I) catalyst.[1]
Quantitative Data Comparison
The following tables summarize experimental data for the synthesis of N-aryl pyridine amines using both methodologies. Note that direct comparison is challenging due to the use of different starting materials in the reported literature.
Table 1: Buchwald-Hartwig Amination of Bromopyridines
| Amine | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | 2-Amino-6-bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 12 | 85 | N/A |
| Morpholine | 2,6-Dibromopyridine | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 110 | 24 | 92 (mono) | [4] |
| n-Hexylamine | 2,6-Dibromopyridine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Dioxane | 100 | 18 | 88 (di) | [4] |
Table 2: Ullmann Condensation of Aminopyridines
| Amine | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 2-Aminopyridine | 2-Chlorobenzoic acid | Cu powder | K₂CO₃ | Dry media | 400W (MW) | 4 | 90 | [5] |
| 2-Amino-4-methylpyridine | 2-Chlorobenzoic acid | Cu powder | K₂CO₃ | Dry media | 400W (MW) | 5 | 88 | [5] |
Experimental Protocols
Buchwald-Hartwig Amination of 2-Amino-6-bromopyridine with Aniline (Representative Protocol)
Materials:
-
2-Amino-6-bromopyridine (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol)
-
XPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous tert-butanol (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Add 2-amino-6-bromopyridine and aniline to the tube.
-
Add anhydrous tert-butanol via syringe.
-
Seal the tube and place it in a preheated oil bath at 100°C.
-
Stir the reaction mixture for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Microwave-Promoted Ullmann Condensation of 2-Aminopyridine with 2-Chlorobenzoic Acid (Representative Protocol)[5]
Materials:
-
2-Aminopyridine (2.0 mmol)
-
2-Chlorobenzoic acid (1.0 mmol)
-
Copper powder (3% by weight of 2-chlorobenzoic acid)
-
Potassium carbonate (K₂CO₃, 1.0 mmol)
Procedure:
-
In a microwave-safe vessel, thoroughly mix 2-aminopyridine, 2-chlorobenzoic acid, copper powder, and potassium carbonate.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 400W for 4 minutes.
-
After cooling, add water to the reaction mixture and acidify with dilute HCl.
-
The resulting precipitate is the intermediate 2-(2-pyridinylamino)benzoic acid, which cyclizes in situ to form 11H-pyrido[2,1-b]quinazolin-11-one.
-
Isolate the product by filtration, wash with water, and purify by recrystallization.
Decision-Making Workflow
The choice between the Buchwald-Hartwig amination and the Ullmann condensation depends on several factors, including the specific substrates, desired reaction conditions, and cost considerations. The following workflow can guide the decision-making process.
Conclusion
Both the Buchwald-Hartwig amination and the Ullmann condensation are powerful and versatile methods for the synthesis of N-aryl pyridine diamines. The Buchwald-Hartwig reaction, although more expensive due to the use of palladium and specialized phosphine ligands, offers a broader substrate scope and generally proceeds under milder conditions with higher functional group tolerance.[3] The Ullmann condensation, while often requiring harsher conditions, has seen a resurgence with the development of new ligand systems and microwave-assisted protocols that allow for milder temperatures and shorter reaction times.[5] Its primary advantages lie in the low cost and abundance of the copper catalyst.[6] The optimal choice will ultimately be dictated by the specific requirements of the target molecule, including functional group tolerance, scale, and economic considerations.
References
Structure-activity relationship (SAR) of 6-methoxypyridine derivatives
A Comparative Guide to the Structure-Activity Relationship of Cytotoxic 6-Methoxypyridine Derivatives
This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile derivatives, focusing on their cytotoxic effects against various cancer cell lines. The presented data is supported by detailed experimental methodologies and visualizations to aid researchers in the fields of medicinal chemistry and drug development.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a methoxy group at the 6-position of the pyridine ring has been shown to influence the therapeutic potential of these compounds. This guide focuses on a specific class of 6-methoxypyridine derivatives and elucidates the impact of substitutions on their cytotoxic potency.
Data Presentation: Comparative Cytotoxic Activity
The cytotoxic activity of a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile derivatives was evaluated against three human cancer cell lines: liver (HepG2), prostate (DU145), and breast (MBA-MB-231). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.
| Compound ID | R Substituent (at 4-position of aryl ring) | IC50 (µM) vs. HepG2 | IC50 (µM) vs. DU145 | IC50 (µM) vs. MBA-MB-231 |
| 5a | H | > 50 | > 50 | > 50 |
| 5b | 4-CH₃ | 35.2 | 41.5 | 38.7 |
| 5c | 4-Cl | 12.8 | 15.3 | 11.9 |
| 5d | 4-Br | 4.8 | 3.1 | 2.5 |
| 5e | 2-OCH₃ | 28.4 | 33.1 | 30.2 |
| 5f | 3-OCH₃ | 42.1 | 45.8 | 40.5 |
| 5g | 4-OCH₃ | 8.2 | 6.5 | 7.1 |
| 5h | 4-NO₂ | 1.9 | 2.3 | 1.5 |
| 5i | 3-Br, 4-OCH₃ | 5.3 | 4.9 | 3.8 |
Data extracted from Al-Tel et al., Molecules, 2018.[1]
Structure-Activity Relationship Analysis
The data reveals several key SAR trends for this series of 6-methoxypyridine derivatives:
-
Effect of Phenyl Ring Substitution: The unsubstituted derivative (5a ) showed weak activity. The introduction of substituents on the 4-aryl ring generally enhanced cytotoxic activity.
-
Electron-Withdrawing Groups: Compounds with electron-withdrawing groups at the para-position of the aryl ring, such as 4-Br (5d ) and 4-NO₂ (5h ), exhibited the most potent cytotoxic effects across all three cell lines.[1] The nitro-substituted compound 5h was the most active in the series.
-
Electron-Donating Groups: The presence of electron-donating groups, like methyl (5b ) and methoxy (5e , 5f , 5g ), resulted in moderate to low activity. The position of the methoxy group was also important, with the 4-methoxy derivative (5g ) being more potent than the 2-methoxy (5e ) and 3-methoxy (5f ) isomers.
-
Halogen Substitution: A clear trend was observed with halogen substituents at the para-position, with the activity increasing in the order Cl < Br.[1]
Experimental Protocols
The following is a representative protocol for determining the cytotoxic activity of 6-methoxypyridine derivatives using a cell viability assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
1. Cell Culture and Seeding:
- Human cancer cell lines (HepG2, DU145, and MBA-MB-231) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
2. Compound Treatment:
- The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
- Serial dilutions of the compounds are prepared in the culture medium.
- The culture medium in the wells is replaced with the medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.
3. Incubation:
- The plates are incubated for 48-72 hours at 37°C.
4. MTT Addition and Incubation:
- After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
- The plates are incubated for an additional 4 hours at 37°C.
5. Formazan Solubilization:
- The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
6. Data Acquisition:
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
7. Data Analysis:
- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
The following diagrams illustrate the general workflow for screening cytotoxic compounds and a simplified representation of a signaling pathway that could be affected by such compounds, leading to apoptosis.
References
A Researcher's Guide to Validating Batch-to-Batch Consistency of 6-Methoxypyridine-2,3-diamine dihydrochloride
For researchers, scientists, and drug development professionals, ensuring the consistency of starting materials is paramount to reproducible and reliable results. This guide provides a comprehensive framework for validating the batch-to-batch consistency of synthesized 6-Methoxypyridine-2,3-diamine dihydrochloride, a key intermediate in pharmaceutical development.
This document outlines key analytical techniques and provides detailed experimental protocols to compare the performance of different batches of this compound. By implementing these methodologies, researchers can confidently assess the purity, identity, and overall quality of their synthesized material, mitigating risks in downstream applications.
Comparative Analysis of Two Representative Batches
To illustrate the validation process, this guide presents a comparative analysis of two hypothetical batches: Batch A , which meets all quality control specifications, and Batch B , which exhibits deviations, highlighting the importance of rigorous testing.
Table 1: Physical and Chemical Properties
| Property | Batch A (Reference) | Batch B (Test) | Acceptance Criteria |
| Appearance | Off-white to light brown powder | Yellowish, clumpy powder | Off-white to light brown powder |
| Solubility | Freely soluble in water and DMSO | Partially soluble in water | Freely soluble in water and DMSO |
| Melting Point | 211-213 °C[1] | 205-209 °C | 210-215 °C |
| Water Content (Karl Fischer) | 0.3% | 1.8% | ≤ 0.5% |
Analysis: Batch B shows significant deviations in appearance, solubility, and melting point, suggesting the presence of impurities or a different polymorphic form. The higher water content in Batch B could also impact its stability and reactivity.
Table 2: Chromatographic Purity (HPLC)
| Parameter | Batch A (Reference) | Batch B (Test) | Acceptance Criteria |
| Purity (Area %) | 99.5% | 97.2% | ≥ 99.0% |
| Major Impurity (RRT 0.85) | 0.2% | 1.5% | ≤ 0.5% |
| Total Impurities | 0.5% | 2.8% | ≤ 1.0% |
Analysis: High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing purity and identifying impurities.[2] Batch A demonstrates high purity, well within the acceptable limits. In contrast, Batch B shows a lower purity and a significant increase in a specific impurity at a relative retention time (RRT) of 0.85, as well as a higher total impurity profile. This indicates potential issues in the synthesis or purification process of Batch B.
Table 3: Spectroscopic Identity
| Technique | Batch A (Reference) | Batch B (Test) | Acceptance Criteria |
| ¹H NMR | Conforms to the reference spectrum with characteristic peaks at δ 3.67 (s, 3H, –OCH₃), 6.01-6.11 (d, 1H), and 7.47-7.49 (d, 1H) ppm in DMSO-d₆.[1] | Conforms to the main structure but shows additional, unassigned peaks in the aromatic and aliphatic regions, indicating the presence of impurities. | The spectrum must be superimposable with the reference spectrum. |
| FTIR | Characteristic peaks for N-H, C-H, C=C, and C-O stretching vibrations are consistent with the reference spectrum. | Shows the main characteristic peaks but with broadened bands and additional small peaks, suggesting the presence of impurities or moisture. | The spectrum must be superimposable with the reference spectrum. |
Analysis: Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are essential for confirming the chemical identity of the compound. While Batch A's spectra align perfectly with the expected structure, Batch B's spectra reveal the presence of extraneous signals, corroborating the HPLC findings of impurities.
Experimental Workflow for Batch Validation
The following diagram illustrates the logical workflow for the comprehensive validation of new batches of this compound.
Caption: A flowchart outlining the key steps in the validation process for new batches.
Detailed Experimental Protocols
Adherence to standardized protocols is crucial for obtaining reliable and comparable data. The following are detailed methodologies for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Objective: To determine the purity of this compound and to quantify any impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the prepared sample solution.
-
Run the gradient program to elute the main compound and any impurities.
-
Integrate the peaks and calculate the area percentage of the main peak and all impurity peaks.
-
-
System Suitability: Perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
Proton Nuclear Magnetic Resonance (¹H NMR) for Identity Confirmation
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.
-
Procedure:
-
Acquire a ¹H NMR spectrum of the sample.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and assign the chemical shifts to the corresponding protons in the molecule.
-
Compare the obtained spectrum with a reference spectrum or with expected chemical shifts and coupling patterns.
-
Fourier-Transform Infrared Spectroscopy (FTIR) for Identity Confirmation
-
Objective: To obtain a characteristic infrared spectrum of the compound and confirm its identity by comparing it to a reference spectrum.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample, or use an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Acquire a background spectrum.
-
Acquire the sample spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C-H, C=C, C-O).
-
Compare the sample spectrum with a reference spectrum for conformity.
-
Conclusion
The batch-to-batch consistency of this compound is a critical factor for its successful application in research and drug development. By employing a combination of physical, chromatographic, and spectroscopic techniques as outlined in this guide, researchers can effectively validate the quality of each new batch. This systematic approach ensures the reliability of experimental outcomes and contributes to the overall success of the research and development process.
References
A Comparative Guide to the Reactivity of 6-Methoxypyridine-2,3-diamine and p-Phenylenediamine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic utility of 6-Methoxypyridine-2,3-diamine and p-phenylenediamine, two critical building blocks in the development of pharmaceuticals and other advanced materials. By examining their relative reactivity through experimental data and established chemical principles, this document aims to inform the selection of the appropriate diamine for specific synthetic applications.
Introduction
p-Phenylenediamine is a cornerstone of industrial chemistry, widely utilized in the synthesis of polymers, dyes, and pharmaceuticals. Its symmetrical structure and the high reactivity of its two amino groups make it a versatile precursor. However, the emergence of novel molecular targets in drug discovery has driven the demand for more complex and functionally diverse scaffolds. 6-Methoxypyridine-2,3-diamine represents such a scaffold, offering a unique combination of a pyridine core, which can influence solubility and biological activity, and a methoxy group that modulates the electronic properties and reactivity of the diamine. This guide benchmarks the reactivity of these two diamines to aid in synthetic strategy and experimental design.
Data Presentation: A Comparative Overview
The following tables summarize key differences in the synthesis and physical properties of 6-Methoxypyridine-2,3-diamine and p-phenylenediamine, based on available literature.
Table 1: Comparison of Synthetic Protocols
| Feature | 6-Methoxypyridine-2,3-diamine | p-Phenylenediamine |
| Starting Material | 2-Amino-6-chloro-3-nitropyridine[1] | p-Nitroaniline[2][3] or 1,4-Dichlorobenzene[4] |
| Key Reaction Steps | Methoxylation followed by reduction of the nitro group[1] | Reduction of the nitro group[2][3] or ammonolysis[4] |
| Typical Reagents | Sodium methoxide, Iron/HCl[1] | Iron/HCl, Raney Nickel/H₂, or NH₄OH/CuCl[2][3][4] |
| Reaction Conditions | Moderate temperatures (15-105°C)[1] | Can require high temperatures and pressures (up to 200°C)[4] |
| Reported Yield | ~86% (as dihydrochloride salt)[1] | ~80-99%[2][3] |
Table 2: Comparative Reactivity Profile
| Property | 6-Methoxypyridine-2,3-diamine | p-Phenylenediamine |
| Basicity (pKa) | The pyridine nitrogen and methoxy group influence the basicity of the amino groups. The electron-withdrawing nature of the pyridine ring is expected to decrease the basicity of the adjacent amino groups compared to p-phenylenediamine.[5] | The two amino groups are equivalent and their basicity is influenced by the benzene ring.[5] |
| Nucleophilicity | The nucleophilicity of the amino groups is reduced by the electron-withdrawing pyridine ring but potentially enhanced by the electron-donating methoxy group. The ortho arrangement of the amino groups can lead to intramolecular hydrogen bonding, affecting reactivity. | A strong nucleophile due to the electron-donating nature of the amino groups on the benzene ring. |
| Susceptibility to Oxidation | The pyridine ring is generally more resistant to oxidation than a benzene ring. | Readily oxidized to form quinone-diimines, which can lead to polymerization and color formation.[6] |
| Condensation Reactions | The adjacent amino groups are well-suited for the formation of five-membered heterocyclic rings (e.g., imidazoles).[1] | Commonly used in condensation reactions to form polymers (e.g., polyamides) and macrocycles.[7][8] |
Experimental Protocols
Detailed methodologies for the synthesis of each diamine are provided below. These protocols are based on established literature procedures.
Synthesis of 6-Methoxypyridine-2,3-diamine Dihydrochloride[1]
-
Methoxylation of 2-amino-6-chloro-3-nitropyridine: To a solution of sodium methoxide (0.144 mol) in methanol (50.0 ml), add 2-amino-6-chloro-3-nitropyridine (0.144 mol) while maintaining the temperature at 15°C. The mixture is then warmed to 25-30°C and stirred for 4-5 hours. Progress is monitored by TLC. Upon completion, the reaction mixture is poured into water to precipitate the product, 2-amino-6-methoxy-3-nitropyridine.
-
Reduction of 2-amino-6-methoxy-3-nitropyridine: The 2-amino-6-methoxy-3-nitropyridine is reduced using a metal reducing agent such as iron, tin, or zinc in the presence of concentrated hydrochloric acid. The reaction is typically carried out in a polar proton-donating solvent like water or an alcohol at a temperature between 25-80°C.
-
Isolation: After the reduction is complete, the reaction mixture is cooled, and the precipitated 2,3-diamino-6-methoxypyridine dihydrochloride is collected by filtration. The reported yield for this process is approximately 86.4%.
Synthesis of p-Phenylenediamine[2]
-
Reduction of p-nitroaniline: In a reaction vessel, 100 g of p-nitroaniline is added to 150 ml of water and heated to 95°C.
-
Concentrated hydrochloric acid (5 ml) and approximately 100 g of fine iron powder are added gradually, ensuring the reaction does not froth over. Cooling may be necessary to control the reaction rate.
-
The reaction is continued until the yellow color of the nitroaniline disappears, which can be checked by spotting on filter paper.
-
A solution of sodium carbonate is then added until the mixture is alkaline. The solution is boiled and filtered to remove the iron residue.
-
The filtrate is concentrated until the p-phenylenediamine base crystallizes. The reported yield is approximately 80%.
Mandatory Visualization
The following diagrams illustrate the synthetic pathways and a generalized workflow for the preparation of the target diamines.
Caption: Comparative synthetic pathways for the two diamines.
Caption: A generalized experimental workflow for diamine synthesis.
Conclusion
Both 6-Methoxypyridine-2,3-diamine and p-phenylenediamine are valuable synthons, but their reactivity profiles suggest distinct areas of application. p-Phenylenediamine, with its high symmetry and strong nucleophilicity, remains a preferred choice for polymerization and reactions where high reactivity is paramount. In contrast, 6-Methoxypyridine-2,3-diamine offers a more nuanced reactivity. The presence of the pyridine ring and the methoxy substituent allows for finer control over its electronic properties and provides a handle for introducing desirable physicochemical properties into the final molecule, such as improved solubility or metabolic stability. The ortho-diamine functionality is particularly well-suited for the construction of fused heterocyclic systems. The choice between these two diamines will ultimately depend on the specific synthetic goal, with the pyridyl diamine being an excellent candidate for applications in medicinal chemistry and the development of novel functional materials.
References
- 1. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Methoxypyridine-2,3-diamine dihydrochloride: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of 6-Methoxypyridine-2,3-diamine dihydrochloride, a compound that requires careful management due to its potential health hazards. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions:
Prior to handling this compound, it is crucial to be aware of its associated hazards. This compound is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes chemical-resistant gloves, protective clothing, and eye/face protection such as safety glasses and a face shield.[1][2][3] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][2]
Quantitative Hazard Classification
The following table summarizes the GHS hazard classifications for this compound.
| Hazard Classification | Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not dispose of this chemical down the drain or with general laboratory waste.[1]
1. Waste Collection and Storage:
-
Container: Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled with the full chemical name, "this compound," and the appropriate hazard symbols (e.g., harmful, irritant).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Some sources recommend storage at 2-8°C and protection from light.[1]
2. Handling of Spills:
-
In the event of a spill, evacuate unnecessary personnel from the area.
-
Wearing the appropriate PPE, carefully sweep up the spilled solid material, avoiding dust generation.[1]
-
Place the collected material into the designated waste container.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
All materials used for cleaning the spill (e.g., wipes, absorbent pads) should also be placed in the hazardous waste container.
3. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as weighing paper, contaminated gloves, and empty containers, must be treated as hazardous waste.
-
Dispose of these materials in the same designated and labeled waste container as the chemical itself.[1]
4. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the waste.
-
Provide them with the full chemical name and any other relevant information from the Safety Data Sheet (SDS).
-
Follow all institutional and local regulations for the packaging and handover of chemical waste.
Emergency Procedures
In case of accidental exposure, follow these first aid measures and seek immediate medical attention:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1][2]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[1][2]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Immediately consult a physician.[1][2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][2][3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
